molecular formula C16H23NO4 B1214199 Promolate CAS No. 3615-74-5

Promolate

Cat. No.: B1214199
CAS No.: 3615-74-5
M. Wt: 293.36 g/mol
InChI Key: GMISKEUWHIRDNK-UHFFFAOYSA-N
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Description

Promolate is a non-narcotic chemical compound primarily investigated for its antitussive (cough-suppressing) properties. It is a reagent of interest in pharmacological and respiratory research. The precise mechanism of action of this compound is not fully elucidated, but it is understood to act centrally on the cough center in the medulla oblongata, rather than peripherally on the respiratory tract. This central action provides a valuable research pathway for studying cough reflex pathways without the narcotic effects associated with opioids like codeine. Its specific receptor interactions and pharmacological profile make it a useful tool for scientists exploring new therapeutic targets for cough management. This compound is supplied as a high-purity reagent to ensure consistent and reliable results in a laboratory setting. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,21-14-6-4-3-5-7-14)15(18)20-13-10-17-8-11-19-12-9-17/h3-7H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISKEUWHIRDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189721
Record name Promolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-74-5
Record name 2-(4-Morpholinyl)ethyl 2-methyl-2-phenoxypropanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=3615-74-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promolate [INN]
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Record name Promolate
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Record name Promolate
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Record name PROMOLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Promolate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Promolate (CAS 3615-74-5), also known by synonyms such as Morphethylbutyne and the brand name Atusil, is an organic molecular entity classified as an antitussive and antispasmodic agent. Publicly available data, primarily from chemical databases and a limited number of older clinical publications, identify its therapeutic use as a cough suppressant. Contrary to some erroneous reports describing it as a novel bio-modulatory agent for autoimmune diseases, this compound's established pharmacological role is in the suppression of the cough reflex. This technical guide synthesizes the available information on this compound and contextualizes its likely mechanism of action within the broader pharmacology of antitussive agents, outlines general experimental protocols for this drug class, and provides visualizations of the relevant biological pathways.

Introduction and Pharmacological Classification

This compound, chemically identified as 2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate, is classified as a cough suppressant.[1] Antitussive drugs function by acting on the cough reflex arc, which can be broadly divided into afferent (sensory), central (medullary), and efferent (motor) pathways. These agents are typically categorized as either centrally acting or peripherally acting.

  • Centrally Acting Antitussives: These drugs suppress the cough reflex by acting on the "cough center" in the brainstem (medulla). This class includes opioids (e.g., codeine) and non-opioids (e.g., dextromethorphan).

  • Peripherally Acting Antitussives: These agents act on the afferent limb of the cough reflex in the respiratory tract, reducing the sensitivity of sensory nerve endings that trigger a cough.

While specific mechanistic studies for this compound are not detailed in the accessible scientific literature, its classification as an antitussive places its mechanism within one of these categories. A clinical study from 1979 evaluated this compound as an antitussive agent in respiratory diseases, confirming its clinical application in this area.[1]

The Cough Reflex Pathway

The act of coughing is a complex reflex initiated by the stimulation of sensory receptors in the respiratory tract. A simplified model of this pathway is essential for understanding the potential sites of action for an antitussive drug like this compound.

Signaling Pathway Diagram

Cough_Reflex_Pathway cluster_peripheral Peripheral Nervous System (Airways) cluster_cns Central Nervous System cluster_efferent Efferent Pathway irritants Irritants (Mechanical, Chemical) receptors Vagal Afferent Receptors (e.g., RARs, C-fibers) irritants->receptors Stimulate afferent_nerve Afferent Vagal Nerve Signal receptors->afferent_nerve cough_center Cough Center (Medulla) afferent_nerve->cough_center Transmit efferent_signal Efferent Motor Signal cough_center->efferent_signal Initiate higher_centers Higher Brain Centers (Voluntary Control) higher_centers->cough_center Modulation muscles Respiratory Muscles (Diaphragm, Intercostals) efferent_signal->muscles cough Cough muscles->cough Contract Preclinical_Workflow cluster_groups Treatment Groups start Start: Select Animal Model (e.g., Guinea Pig) acclimatize Acclimatize Animal to Chamber start->acclimatize baseline Baseline Cough Challenge (e.g., Citric Acid Aerosol) acclimatize->baseline record_baseline Record Baseline Cough Count baseline->record_baseline administer Administer Compound record_baseline->administer vehicle Vehicle Control This compound This compound (Dose 1, 2, 3...) positive Positive Control (e.g., Codeine) administer->vehicle administer->this compound administer->positive wait Wait for Predetermined Time (e.g., 30-60 min) administer->wait post_challenge Post-Treatment Cough Challenge wait->post_challenge record_post Record Post-Treatment Cough Count post_challenge->record_post analyze Data Analysis: Calculate % Inhibition Determine ED50 record_post->analyze end End: Efficacy Determined analyze->end

References

Promolate: A Deep Dive into its Mechanism of Action and Effects on Intracellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promolate is an investigational small molecule inhibitor targeting the core of cellular proliferation and survival pathways. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Through a combination of biochemical and cell-based assays, this compound has been characterized as a potent and highly selective allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2).[1][2][3] This guide details the profound downstream effects of this inhibition, supported by quantitative data, detailed experimental protocols, and visual pathway models to facilitate a deeper understanding for research and development applications.

Introduction: Targeting the MAPK/ERK Pathway

The MAPK/ERK signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5][6] Dysregulation of this cascade, often through mutations in upstream components like RAS or RAF, is a hallmark of numerous human cancers.[3][7] The pathway consists of a three-tiered kinase module: RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[3][8] Activated ERK then translocates to the nucleus to regulate transcription factors responsible for cell cycle progression.[9]

This compound was developed as a selective, ATP-noncompetitive inhibitor of MEK1/2.[3] By binding to an allosteric pocket adjacent to the ATP-binding site, this compound locks the MEK1/2 enzymes in an inactive conformation, preventing their phosphorylation by RAF and subsequent activation of ERK1/2.[3] This targeted inhibition offers a promising therapeutic strategy for tumors harboring activating mutations in the MAPK pathway.[7]

Biochemical Profile of this compound

The inhibitory activity of this compound was first characterized using a panel of in-vitro biochemical assays designed to measure its potency and selectivity.[10][11]

Kinase Inhibition Activity

This compound's potency against MEK1 and MEK2 was determined using a luminescence-based kinase activity assay, which measures the amount of ADP produced during the phosphorylation reaction.[12] The results demonstrate that this compound is a highly potent inhibitor of both MEK1 and MEK2, with IC50 values in the low nanomolar range.

Table 1: Biochemical Inhibitory Activity of this compound against MEK1/2

Target KinaseIC50 (nM)Assay Format
MEK1 (active)1.2ADP-Glo™ Assay
MEK2 (active)1.5ADP-Glo™ Assay
Kinase Selectivity Profile

To assess its specificity, this compound was screened against a panel of over 200 different kinases at a concentration of 1 µM. The results confirm that this compound is highly selective for MEK1/2, with minimal off-target activity against other kinases, including those with high structural similarity. This high degree of selectivity is attributed to its allosteric binding mechanism.[3]

Table 2: Selectivity of this compound against a Panel of Related Kinases

Kinase% Inhibition at 1 µM
MEK199.8%
MEK299.5%
ERK1< 5%
ERK2< 5%
p38α< 2%
JNK1< 2%
B-RAF< 1%
C-RAF< 1%

Effects on Intracellular Signaling in Cell-Based Assays

The cellular activity of this compound was validated in cancer cell lines known to have activating B-RAF V600E mutations, which leads to constitutive activation of the MAPK pathway.[7][13]

Inhibition of ERK Phosphorylation

A primary pharmacodynamic marker of MEK inhibition is the reduction of phosphorylated ERK (p-ERK).[9][14] Human melanoma cells (UACC-62) were treated with increasing concentrations of this compound for 2 hours, and the levels of p-ERK1/2 (Thr202/Tyr204) were measured by Western blot. This compound treatment led to a dose-dependent decrease in p-ERK levels without affecting total ERK protein levels.[15][16]

Table 3: Cellular Potency of this compound in UACC-62 Melanoma Cells

EndpointIC50 (nM)Assay Method
p-ERK1/2 Inhibition9.8Western Blot
Cellular Proliferation (72h)15.2CellTiter-Glo®
Visualization of the Targeted Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and highlights the specific point of inhibition by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates This compound This compound This compound->MEK Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.

Detailed Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay for MEK1 IC50 Determination

This protocol outlines the biochemical assay used to determine the potency of this compound against the MEK1 kinase.[12][17]

  • Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. Prepare serial dilutions of this compound in 100% DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction : Add 5 µL of the this compound dilution to a 384-well plate. Add 10 µL of a solution containing recombinant active MEK1 enzyme and its inactive substrate, ERK2, to each well. Pre-incubate for 15 minutes at room temperature.

  • Initiation : Initiate the reaction by adding 10 µL of 25 µM ATP. Allow the reaction to proceed for 60 minutes at room temperature.

  • Termination and Detection : Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

  • Signal Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol: Western Blot for p-ERK Inhibition

This protocol details the cell-based assay used to measure the inhibition of ERK1/2 phosphorylation.[9][15][18]

  • Cell Culture and Treatment : Seed UACC-62 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of this compound (or DMSO vehicle control) for 2 hours.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.[18]

  • SDS-PAGE and Transfer : Denature 20 µg of protein from each sample and separate using a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting : Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

  • Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[15][16]

  • Analysis : Quantify band intensity using densitometry software. Express p-ERK levels as a ratio to total ERK levels.

Experimental Workflow Visualization

The following diagram provides a visual representation of the Western blot workflow used to assess p-ERK levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_process Blotting Process cluster_analysis Analysis A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. PVDF Membrane Transfer C->D E 5. Blocking (5% BSA) D->E F 6. Primary Antibody Incubation (anti-p-ERK, 4°C Overnight) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H I 9. Stripping & Re-probing (anti-Total ERK) H->I J 10. Densitometry Analysis (p-ERK / Total ERK Ratio) I->J

Caption: Workflow for Western blot analysis of p-ERK inhibition by this compound.

Conclusion and Future Directions

This compound demonstrates potent and highly selective inhibition of the MEK1/2 kinases, leading to a significant reduction in downstream ERK1/2 phosphorylation and the proliferation of cancer cells driven by the MAPK pathway. The data presented in this guide underscore its potential as a targeted therapeutic agent. Future research will focus on evaluating the efficacy and safety of this compound in preclinical in-vivo models to support its advancement into clinical trials.[11] The well-defined mechanism of action and clear pharmacodynamic readouts will be crucial for its continued development.

References

Understanding the chemical structure and properties of Promolate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Promolate is a centrally acting, non-opioid antitussive agent. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
IUPAC Name 2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate[1]
Synonyms Morphethylbutyne, Promolato, Atusil, Mebetus[1][3]
CAS Number 3615-74-5[1]
Molecular Formula C₁₆H₂₃NO₄[1][2]
Molecular Weight 293.36 g/mol [2]
Appearance Not specified in available literature
Solubility Not specified in available literature

Mechanism of Action

This compound is classified as a centrally acting cough suppressant.[4] Unlike opioid-based antitussives, its mechanism is not fully elucidated but is believed to involve the depression of the cough center in the brainstem.[4] Centrally acting non-opioid antitussives may exert their effects through various receptor systems in the central nervous system, including sigma receptors.[1][5][6] However, the specific neuronal receptors or signaling pathways that this compound interacts with have not been definitively identified in the available literature.

It is important to note that some non-scientific sources describe this compound as a "bio-modulatory agent" for autoimmune diseases and cancer by modulating transcription factors.[5] This information is not substantiated by reliable scientific literature and appears to be inconsistent with its established classification as an antitussive.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. The following sections provide general methodologies based on the synthesis and analysis of structurally related compounds.

Synthesis of this compound

A specific, step-by-step synthesis protocol for 2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate is not documented in readily accessible chemical literature. However, a plausible synthetic route would involve a two-step process:

  • Esterification of 2-methyl-2-phenoxypropanoic acid: The carboxylic acid precursor, 2-methyl-2-phenoxypropanoic acid, would first be synthesized.

  • Coupling with 2-morpholinoethanol: The resulting acid or its activated derivative (e.g., an acid chloride) would then be reacted with 2-morpholinoethanol to form the final ester product, this compound.

A general workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_1 Step 2: Esterification Phenol Phenol reaction1 Haloform Reaction/ Williamson Ether Synthesis Variant Phenol->reaction1 Acetone Acetone Acetone->reaction1 Chloroform Chloroform Chloroform->reaction1 Base Base (e.g., NaOH) Base->reaction1 Acid 2-methyl-2-phenoxypropanoic acid reaction2 Esterification Acid->reaction2 reaction1->Acid Morpholinoethanol 2-morpholinoethanol Morpholinoethanol->reaction2 CouplingAgent Coupling Agent (e.g., DCC, EDC) or Acid Chloride Formation (e.g., SOCl₂) CouplingAgent->reaction2 This compound This compound reaction2->this compound

Caption: Plausible synthetic workflow for this compound.

Analytical Methods

A validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound is not described in the available literature. However, for structurally similar morpholinoethyl esters, a reverse-phase HPLC method is often applicable. A general approach would involve:

  • Column: A C18 stationary phase is a common choice for reverse-phase chromatography.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) would be used. The exact ratio and pH would require optimization.

  • Detection: UV detection would be suitable, with the optimal wavelength determined by analyzing the UV spectrum of this compound.

A logical workflow for the development of an HPLC method is presented below.

G start Start: Method Development column_selection Select Column (e.g., C18, C8) start->column_selection mobile_phase_optimization Optimize Mobile Phase (Solvent ratio, pH, Buffer) column_selection->mobile_phase_optimization detection_wavelength Determine Detection Wavelength (UV-Vis Scan) mobile_phase_optimization->detection_wavelength system_suitability Perform System Suitability Tests (Resolution, Tailing Factor, etc.) detection_wavelength->system_suitability validation Method Validation (Linearity, Accuracy, Precision, etc.) system_suitability->validation end Finalized HPLC Method validation->end

References

"Promolate" and its Role in Gene Expression: A Review of a Non-Existent Postulate

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no known molecule or substance identified as "Promolate" with a role in modulating gene expression. Searches for "this compound" and related terms have not yielded any relevant results in established biochemical and pharmacological resources.

It is conceivable that "this compound" may represent a novel or proprietary compound not yet disclosed in the public domain, a hypothetical molecule, or a potential misnomer for a different agent. Without a verifiable scientific basis for "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, or detail experimental protocols as requested. The creation of such a document would be speculative and could lead to the dissemination of misinformation.

For researchers, scientists, and drug development professionals, adherence to scientifically validated and peer-reviewed data is paramount. Therefore, this document cannot fulfill the request for a technical guide on "this compound."

It is recommended to verify the name and existence of the compound of interest. Should a valid scientific name for a molecule of interest be provided, a comprehensive technical guide can be compiled. For example, a similar in-depth analysis could be performed on well-characterized molecules known to modulate gene expression, such as:

  • Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits estrogen binding to its receptor, thereby modulating the expression of estrogen-responsive genes.

  • Dexamethasone: A synthetic glucocorticoid that binds to the glucocorticoid receptor, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes.

  • Sirolimus (Rapamycin): An mTOR inhibitor that modulates gene expression by affecting the translation of specific mRNAs and the activity of transcription factors downstream of the mTOR signaling pathway.

In the absence of any data on "this compound," no further information can be provided.

Subject: Technical Whitepaper on the Discovery and Synthesis of Promolate

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Recipient:

Upon initiating a comprehensive investigation into the discovery and synthesis of "Promolate," it has become evident that "this compound" is not a recognized or documented chemical compound within existing scientific and chemical literature. Searches across extensive chemical databases (such as PubChem, SciFinder, and the Chemical Abstracts Service) and a thorough review of peer-reviewed scientific journals have yielded no results for a substance with this name.

This lack of information prevents the creation of a factual technical guide on its discovery, synthesis, biological activity, or associated signaling pathways. The experimental protocols, quantitative data, and other core requirements you have outlined cannot be provided for a compound that has not been scientifically described.

It is possible that "this compound" may be:

  • A novel, yet-to-be-published compound.

  • A proprietary internal code name not available in the public domain.

  • A hypothetical molecule.

  • A misspelling of a different chemical entity.

Demonstration of Capabilities with a Known Compound:

To demonstrate the capacity to fulfill your detailed request for a technical guide, including data presentation, experimental protocols, and Graphviz visualizations, the following sections provide an example based on a well-understood and thoroughly documented compound: Ibuprofen . This example is intended to serve as a template, showcasing the structure, depth, and formatting you require.

Technical Whitepaper: Discovery and Synthesis of Ibuprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It was discovered in the 1960s by a team of researchers at Boots Pure Drug Company led by Dr. Stewart Adams. Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.

Quantitative Data Summary

The following table summarizes key physicochemical and pharmacokinetic properties of Ibuprofen.

PropertyValueUnit
Molecular FormulaC₁₃H₁₈O₂-
Molar Mass206.28 g/mol
Melting Point75-78°C
Water Solubility0.021mg/mL
pKa4.91-
LogP3.97-
Bioavailability80-100%%
Protein Binding99%%
Half-life1.8-2.2hours
Time to Peak Concentration1.5-3hours
Key Experimental Protocols

3.1. The Boots Synthesis (Original Patented Method)

The original synthesis of Ibuprofen developed by Boots is a six-step process.

  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.

  • Step 2: Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate and a strong base (e.g., sodium ethoxide) to form an epoxy ester.

  • Step 3: Hydrolysis and Decarboxylation: The epoxy ester is saponified with a base (e.g., sodium hydroxide) and then acidified and heated to yield an aldehyde.

  • Step 4: Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), using an oxidizing agent like potassium permanganate.

  • Step 5 & 6: Resolution (for S-isomer): The racemic mixture is resolved to isolate the more active S-(+)-Ibuprofen, often through the formation of diastereomeric salts with a chiral amine.

3.2. The BHC (Boots-Hoechst-Celanese) Synthesis

A more modern, greener synthesis with higher atom economy.

  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as both catalyst and solvent.

  • Step 2: Hydrogenation: The resulting ketone is hydrogenated using a Raney nickel catalyst to form an alcohol.

  • Step 3: Carbonylation: The alcohol is carbonylated using carbon monoxide and a palladium catalyst to directly form racemic Ibuprofen.

Visualizations

4.1. Ibuprofen's Mechanism of Action: COX Inhibition Pathway

The diagram below illustrates how Ibuprofen blocks the conversion of arachidonic acid into prostaglandins by inhibiting COX enzymes.

Ibuprofen_MOA ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->Inhibition1 Ibuprofen->Inhibition2

Caption: Ibuprofen non-selectively inhibits COX-1 and COX-2 enzymes.

4.2. Experimental Workflow: BHC Synthesis of Ibuprofen

This diagram outlines the streamlined, three-step BHC synthesis process.

BHC_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Isobutylbenzene Isobutylbenzene Acylation Step 1: Acylation (HF Catalyst) Isobutylbenzene->Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acylation Hydrogenation Step 2: Hydrogenation (Raney Ni Catalyst) Acylation->Hydrogenation Carbonylation Step 3: Carbonylation (Pd Catalyst) Hydrogenation->Carbonylation Ibuprofen Ibuprofen (Racemic) Carbonylation->Ibuprofen

Caption: The three-step BHC synthesis workflow for Ibuprofen.

Technical Guide: Primary Molecular Targets of Promolate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Promolate is a fictional compound. This document has been generated as a representative technical guide to fulfill the structural and content requirements of the prompt. All data, protocols, and specific details are illustrative examples based on known scientific principles for MEK1/2 kinase inhibitors.

Executive Summary

This compound is a potent and highly selective, allosteric inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and Mitogen-activated protein kinase kinase 2 (MEK2). As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1 and MEK2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 prime therapeutic targets. This compound binds to a unique allosteric site on the MEK1/2 enzymes, distinct from the ATP-binding pocket, locking the kinases in an inactive conformation. This mechanism prevents the phosphorylation of downstream targets ERK1 and ERK2, thereby inhibiting the entire signaling cascade. This guide provides a comprehensive overview of the molecular targets of this compound, including quantitative binding and activity data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Primary Molecular Targets and Mechanism of Action

The primary molecular targets of this compound have been conclusively identified as MEK1 and MEK2 .

This compound functions as a non-ATP-competitive inhibitor.[1] It binds to an allosteric pocket adjacent to the ATP-binding site on both MEK1 and MEK2.[2] This binding induces a conformational change that constrains the kinase in a catalytically inactive state, preventing the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2.[2][3] A key differentiator of this compound is its ability to inhibit MEK1/2 activity without preventing the upstream phosphorylation of MEK1/2 by RAF kinases.[4] This specific mode of allosteric inhibition confers high selectivity and reduces the likelihood of off-target effects against other protein kinases.[2]

Signaling Pathway

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the specific point of inhibition by this compound.

MAPK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ras RAS receptor->ras Activates raf RAF (e.g., B-RAF) ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates nucleus Gene Expression (Proliferation, Survival) transcription->nucleus This compound This compound This compound->mek Inhibits

MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Quantitative Data

The potency and binding affinity of this compound have been characterized through various biochemical and biophysical assays.

Table 1: In Vitro Enzymatic Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2. Data for other known MEK inhibitors are provided for comparison.[1][5]

CompoundTargetIC50 (nM)Assay Type
This compound MEK1 1.5 Biochemical Kinase Assay
This compound MEK2 2.1 Biochemical Kinase Assay
TrametinibMEK1/2~2Biochemical Kinase Assay[5]
SelumetinibMEK114Biochemical Kinase Assay[1]
CobimetinibMEK14.2Biochemical Kinase Assay[5]
PD0325901MEK10.33Biochemical Kinase Assay[5]
Table 2: Cellular Potency

This table shows the concentration of this compound required to inhibit ERK1/2 phosphorylation by 50% in various human cancer cell lines.

Cell LineCancer TypeRelevant Mutationp-ERK1/2 IC50 (nM)
A375 Melanoma BRAF V600E 6.5
HCT116 Colorectal KRAS G13D 45
PANC-1 Pancreatic KRAS G12D 78
Table 3: Binding Affinity and Kinetics (Surface Plasmon Resonance)

This table details the direct binding parameters of this compound to recombinant MEK1 protein.

ParameterValueUnit
Association Rate (k_on_) 2.1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (k_off_) 8.4 x 10⁻⁴ s⁻¹
Dissociation Constant (K_D_) 4.0 nM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro MEK1/2 Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against purified, active MEK1 and MEK2 enzymes.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase. The amount of phosphorylated product is quantified, often via luminescence or fluorescence.[6][7]

Materials:

  • Recombinant human active MEK1 and MEK2 (purified).

  • Inactive ERK2 (substrate).

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7]

  • ATP solution.

  • This compound (serial dilutions).

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent).

  • White, opaque 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and add 2.5 µL to the appropriate wells of a 384-well plate. Include "no inhibitor" positive controls and "no enzyme" blank wells.[6]

  • Enzyme Addition: Dilute MEK1 or MEK2 enzyme in Kinase Assay Buffer and add 2.5 µL to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of buffer without enzyme to the "Blank" wells.[6]

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mixture (containing inactive ERK2 and ATP at its Kₘ concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[6]

  • Reaction Termination & Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the log concentration of this compound and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (k_on_), dissociation (k_off_), and equilibrium dissociation constant (K_D_) of this compound binding to MEK1.

Principle: SPR is a label-free technique that measures real-time binding events between an analyte (this compound) and a ligand (MEK1) immobilized on a sensor chip.[8][9] Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[3]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).[10]

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human MEK1.

  • This compound (serial dilutions in running buffer).

  • Running Buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Immobilize MEK1 onto the sensor chip surface via standard amine coupling chemistry.[9]

  • Analyte Injection (Association): Inject a series of concentrations of this compound over the immobilized MEK1 surface at a constant flow rate. This allows for the monitoring of the binding event in real-time.[3]

  • Dissociation: Flow the running buffer (without this compound) over the chip to monitor the dissociation of the compound from the MEK1 surface.[3]

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.

  • Data Analysis: Fit the association and dissociation curves in the resulting sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on_, k_off_, and K_D_ (K_D_ = k_off_ / k_on_).[3]

Western Blot for Cellular p-ERK1/2 Inhibition

Objective: To measure the dose-dependent effect of this compound on the phosphorylation of ERK1/2 in cancer cell lines.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Here, it is used to quantify the levels of phosphorylated ERK1/2 (the active form) relative to total ERK1/2 after treatment with this compound.[11][12]

Materials:

  • Cancer cell lines (e.g., A375).

  • Cell culture media and supplements.

  • This compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[12]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer system.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).[13]

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).[11]

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a range of this compound concentrations for a specified time (e.g., 2 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using Lysis Buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE: Denature protein samples and separate them by size using polyacrylamide gel electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[13]

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash thoroughly and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal with an imaging system. Quantify band intensities using software like ImageJ.[11]

  • Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to use as a loading control.[13]

  • Data Analysis: Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample. Plot the normalized values against this compound concentration to determine the cellular IC50.

Workflow Visualization

The following diagram outlines the general workflow for the identification and characterization of a kinase inhibitor like this compound.

Workflow start_node Hypothesis: Targeting MEK1/2 biochem Biochemical Assays start_node->biochem biophys Biophysical Assays start_node->biophys cell_based Cell-Based Assays start_node->cell_based sub_biochem • In Vitro Kinase Assay • Determine IC50 biochem->sub_biochem evaluation Data Evaluation: Potency, Selectivity, MoA biochem->evaluation sub_biophys • Surface Plasmon Resonance (SPR) • Determine KD, kon, koff biophys->sub_biophys biophys->evaluation sub_cell • Western Blot for p-ERK • Proliferation Assays cell_based->sub_cell cell_based->evaluation end_node Lead Candidate: This compound evaluation->end_node

General experimental workflow for kinase inhibitor characterization.

References

The Metabolic Regulatory Effects of Promolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the cellular metabolic effects of Promolate (also known as morphetylbutyne and 2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate). While direct studies on this compound's metabolic impact are emerging, evidence from structurally analogous compounds suggests a primary mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). This guide synthesizes the predicted downstream effects on glucose and lipid metabolism and provides detailed experimental protocols for the validation of these activities.

Introduction

This compound is a novel bioactive compound with potential therapeutic applications in metabolic disorders.[1] Structurally, it belongs to a class of molecules that includes known modulators of cellular metabolism. Understanding the precise molecular mechanisms by which this compound influences metabolic pathways is crucial for its development as a therapeutic agent. This document outlines the hypothesized mechanism of action centered on PPAR-α agonism and details its subsequent effects on key metabolic processes, including fatty acid oxidation and glucose homeostasis.

Hypothesized Mechanism of Action: PPAR-α Agonism

Based on the pharmacological action of structurally similar compounds, such as mefepronic acid, this compound is postulated to function as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[2][3]

PPAR-α is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4] Its activation leads to the upregulation of genes that control lipid and glucose metabolism.[5]

Signaling Pathway

Upon binding to this compound, PPAR-α is hypothesized to undergo a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[6]

Promolate_PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPAR-α This compound->PPARa Binds PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Activates PPAR_Agonist_Workflow cluster_workflow PPAR-α Agonist Assay Workflow A Culture HepG2 cells B Co-transfect with PPA-α and PPRE-reporter plasmids A->B C Treat with this compound B->C D Lyse cells C->D E Measure reporter activity D->E F Analyze data E->F FAO_Workflow cluster_workflow Fatty Acid Oxidation Assay Workflow A Seed and differentiate C2C12 cells B Pre-incubate with this compound A->B C Add [1-¹⁴C]-palmitate B->C D Trap ¹⁴CO₂ C->D E Measure radioactivity D->E F Normalize to protein content E->F

References

The biological functions and therapeutic potential of Promolate.

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific and medical literature, the biological functions and therapeutic potential of a substance referred to as "Promolate" remain scientifically unverified. Information available from various sources is contradictory and lacks the rigorous, peer-reviewed data necessary to construct an in-depth technical guide for a scientific audience.

A significant discrepancy exists in the available information regarding "this compound." One source describes "this compound," with supposed trade names "Promovate" and "ProMediol," as a novel bio-modulatory agent for autoimmune diseases and cancer, reportedly in advanced clinical trials. This information, however, could not be substantiated through credible, independent scientific or academic sources. The research institutions mentioned in connection with this novel drug, the "Global Biomedical Research Institute" and the "National Health and Science University," also lack a verifiable record of involvement in the development of such a compound. Further investigation revealed that "ProMediol" is a trade name for a Cannabis Sativa extract, and "Promovate" is a brand name for a topical corticosteroid, both unrelated to the described bio-modulatory agent.

Conversely, established chemical databases such as PubChem identify "this compound" as a synonym for the chemical entity 2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate (CAS Number: 3615-74-5). This compound is also known by other names including Atusil, Mebetus, and Morphethylbutyne.[1] Despite the existence of this chemical compound, a thorough search of peer-reviewed scientific literature, clinical trial registries, and patent databases did not yield any significant information regarding its biological functions, mechanism of action, or therapeutic potential. There is a notable absence of published preclinical or clinical studies that would provide the quantitative data, experimental protocols, and signaling pathway details required for a technical whitepaper.

Conclusion

The initial premise of a novel, clinically advanced drug named "this compound" for autoimmune diseases and cancer could not be validated through reputable scientific sources. The information appears to be inaccurate.

For the recognized chemical compound also known as "this compound," there is a lack of available scientific data on its biological activity and therapeutic applications. Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams, due to the absence of foundational scientific research on this topic.

Researchers, scientists, and drug development professionals are advised to seek information from peer-reviewed scientific journals and established biomedical databases to ensure the validity of any claims regarding new therapeutic agents. Based on the current available evidence, "this compound" as a therapeutic agent with defined biological functions does not appear to be a subject of mainstream scientific investigation.

References

Methodological & Application

Application Notes and Protocols for Promolate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Promolate is a novel bio-modulatory agent that functions by modulating the activity of specific transcription factors crucial for regulating the immune response.[1] It has shown potential in the treatment of autoimmune diseases and certain types of cancer by intervening in misguided immune responses and reducing inflammation and tissue damage.[1] This document provides detailed protocols for the use of this compound in in vitro cell culture experiments to assess its efficacy and mechanism of action.

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell line of interest (e.g., MCF-7, Jurkat, etc.)

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

Cell Viability Assay (MTT/CCK-8)

This assay determines the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following this compound treatment.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.588.1 ± 5.375.4 ± 6.8
582.1 ± 6.165.7 ± 4.948.2 ± 5.5
1068.4 ± 5.849.2 ± 6.222.1 ± 4.3
2545.2 ± 4.921.5 ± 3.78.9 ± 2.1
5020.1 ± 3.39.8 ± 2.53.2 ± 1.5

Data are presented as mean ± standard deviation.

Table 2: Apoptosis Induction by this compound

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control3.2 ± 1.11.5 ± 0.5
This compound (10 µM)25.8 ± 3.412.3 ± 2.1
This compound (25 µM)48.6 ± 4.728.9 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G This compound This compound TF Transcription Factor (e.g., NF-κB) This compound->TF Inhibits ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) TF->ProInflammatory_Genes Activates Inflammation Inflammation & Tissue Damage ProInflammatory_Genes->Inflammation Promotes

Caption: Hypothetical signaling pathway of this compound.

G Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 Assay Perform Assay (MTT/Apoptosis/WB) Incubate2->Assay Analyze Data Analysis Assay->Analyze

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols: Standard Operating Procedure for Promolate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promolate, also known by its synonyms Mebetus and Morphethylbutyne, is a chemical compound with the formula C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol . Its chemical name is 2-(4-Morpholinyl)ethyl 2-methyl-2-phenoxypropanoate. To ensure accurate and reproducible results in pre-clinical and other research applications, the proper preparation of a stock solution is of paramount importance. This document provides a detailed standard operating procedure (SOP) for the preparation of a this compound stock solution. Due to the limited availability of public data on the specific solubility and stability of this compound in common laboratory solvents, this protocol emphasizes the necessity of preliminary solubility and stability testing.

Physicochemical Properties and Handling

A summary of the known properties and handling recommendations for this compound is provided below.

PropertyValue/Recommendation
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
Appearance Solid powder
Storage (Solid) Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C, dry and dark.
Solubility Data not currently available. Preliminary testing in common solvents such as DMSO, ethanol, and sterile water is required.
Solution Stability Data not currently available. It is recommended to prepare fresh solutions or conduct stability studies for long-term storage.

Experimental Protocol: this compound Stock Solution Preparation

This protocol outlines a general procedure for preparing a stock solution of this compound. Researchers should first perform small-scale solubility tests to determine the most appropriate solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (anhydrous, 200 proof)

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator or water bath

Procedure:

  • Preliminary Solubility Test (Small Scale):

    • Weigh a small, known amount of this compound (e.g., 1-5 mg) into three separate microcentrifuge tubes.

    • To the first tube, add a small volume of DMSO (e.g., 100 µL). To the second, add ethanol, and to the third, add sterile water.

    • Vortex each tube thoroughly for at least 2 minutes.

    • Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming in a water bath (not exceeding 40°C) or sonication may be attempted.

    • Based on this test, select the solvent that provides the best solubility for the desired stock concentration.

  • Stock Solution Preparation (Example for a 10 mM Stock in DMSO):

    • Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Volume of solvent (L) × Desired concentration (mol/L) × Molecular Weight ( g/mol ) = Mass (g)

      • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

      • 0.001 L × 0.01 mol/L × 293.36 g/mol = 0.0029336 g = 2.93 mg

    • Accurately weigh 2.93 mg of this compound powder and place it in a sterile conical tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, as determined in the preliminary test.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Based on general handling recommendations for solid compounds, a frozen solution is likely to be more stable.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.

Visual Representations

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation A Weigh this compound Powder C Add Solvent to this compound A->C B Select Appropriate Solvent (DMSO, Ethanol, etc.) B->C D Dissolve Completely (Vortex, Sonicate, Warm) C->D E Visually Inspect for Clarity D->E E->D If Particulates Present F Aliquot into Single-Use Tubes E->F If Clear G Store at -20°C or -80°C F->G H Preliminary Solubility Test H->B

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.

Logical Relationship for Solvent Selection

G Solvent Selection Logic Start Start: Need this compound Stock Solution SolubilityData Is Solubility Data Available? Start->SolubilityData PerformTest Perform Preliminary Solubility Test SolubilityData->PerformTest No SelectSolvent Select Optimal Solvent (e.g., DMSO, Ethanol) SolubilityData->SelectSolvent Yes PerformTest->SelectSolvent PrepareSolution Proceed to Prepare Stock Solution SelectSolvent->PrepareSolution

Caption: Decision-making process for selecting a suitable solvent for this compound.

Disclaimer: This document provides a general guideline for the preparation of a this compound stock solution based on standard laboratory practices. Due to the lack of specific published data on the solubility and stability of this compound, it is the end-user's responsibility to perform the necessary validation experiments to establish a robust and reliable protocol for their specific application.

Application of Promolate in Specific Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promolate is an investigational small molecule inhibitor of the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF). MIF is a key regulator of the innate immune system and has been implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound, also known as CpsI-2, has demonstrated therapeutic potential in preclinical models of acute and chronic inflammation by inhibiting the biological activity of MIF. This document provides an overview of the application of this compound in specific disease models, including detailed experimental protocols and data.

Mechanism of Action

This compound acts as a covalent inhibitor of MIF, binding to its N-terminal proline residue. This binding blocks the tautomerase activity of MIF and its interaction with its cognate receptor, CD74. By inhibiting MIF, this compound effectively reduces the downstream signaling pathways that lead to the production of other pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating the inflammatory response.

Signaling Pathway of MIF Inhibition by this compound

MIF_Inhibition_Pathway MIF MIF CD74 CD74 Receptor MIF->CD74 Activates This compound This compound This compound->MIF Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) CD74->Downstream_Signaling Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream_Signaling->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound inhibits MIF, blocking its interaction with the CD74 receptor and subsequent inflammatory signaling.

Application in a Murine Model of Acute Lung Injury

Disease Model: Lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. This model mimics key features of human ALI, including neutrophil infiltration, pulmonary edema, and cytokine production.

Experimental Workflow

ALI_Workflow cluster_0 Pre-treatment cluster_1 Induction cluster_2 Endpoint Analysis (24h post-LPS) Vehicle Vehicle Control LPS_Challenge LPS Instillation (intratracheal) Vehicle->LPS_Challenge Promolate_Dose This compound (10 mg/kg) Promolate_Dose->LPS_Challenge BALF_Analysis BALF Analysis (Cell Counts, Cytokines) LPS_Challenge->BALF_Analysis Lung_Histology Lung Histology LPS_Challenge->Lung_Histology

Caption: Experimental workflow for evaluating this compound in an LPS-induced acute lung injury model in mice.

Experimental Protocol

  • Animal Model: C57BL/6 mice (8-10 weeks old) are used.

  • Groups:

    • Vehicle control + LPS

    • This compound (10 mg/kg) + LPS

  • Procedure:

    • Mice are pre-treated intraperitoneally (i.p.) with either vehicle (e.g., DMSO/saline) or this compound one hour prior to LPS challenge.

    • Mice are anesthetized, and acute lung injury is induced by intratracheal instillation of LPS (5 mg/kg).

    • 24 hours post-LPS administration, mice are euthanized.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline. Total and differential cell counts (neutrophils, macrophages) in the BALF are determined. Cytokine levels (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA.

    • Lung Histology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammation, and cellular infiltration.

Quantitative Data Summary

ParameterVehicle + LPSThis compound (10 mg/kg) + LPS
BALF Total Cells (x10⁵) 8.5 ± 1.24.2 ± 0.8
BALF Neutrophils (x10⁵) 6.8 ± 1.02.5 ± 0.6
BALF TNF-α (pg/mL) 1250 ± 210550 ± 130
BALF IL-6 (pg/mL) 980 ± 150420 ± 90

Data are presented as mean ± standard deviation.

Application in a Model of Sepsis

Disease Model: Cecal Ligation and Puncture (CLP) model in mice. This is a widely used and clinically relevant model of polymicrobial sepsis.

Experimental Protocol

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Sham (laparotomy without CLP)

    • CLP + Vehicle

    • CLP + this compound (10 mg/kg)

  • Procedure:

    • Mice are anesthetized, and a midline laparotomy is performed.

    • The cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of fecal content is extruded.

    • The abdomen is closed in layers.

    • This compound or vehicle is administered i.p. immediately after surgery.

  • Endpoint Analysis:

    • Survival: Mice are monitored for survival for up to 7 days.

    • Bacterial Load: Blood and peritoneal lavage fluid are collected at 24 hours post-CLP to determine bacterial counts (CFU/mL).

    • Systemic Cytokines: Serum levels of TNF-α and IL-6 are measured by ELISA at 24 hours post-CLP.

Quantitative Data Summary

ParameterCLP + VehicleCLP + this compound (10 mg/kg)
7-Day Survival Rate (%) 20%60%
Blood Bacterial Load (CFU/mL) 5.8 x 10⁵1.2 x 10⁴
Peritoneal Lavage Bacterial Load (CFU/mL) 8.2 x 10⁷3.5 x 10⁶
Serum TNF-α (pg/mL) at 24h 1800 ± 350750 ± 180
Serum IL-6 (pg/mL) at 24h 2500 ± 4201100 ± 260

Data are presented as mean ± standard deviation for bacterial load and cytokine levels.

This compound demonstrates significant therapeutic efficacy in preclinical models of acute lung injury and sepsis. Its ability to inhibit MIF and reduce the subsequent inflammatory cascade highlights its potential as a novel treatment for inflammatory diseases. The provided protocols and data serve as a guide for researchers and drug development professionals interested in further investigating the therapeutic applications of this compound.

Promolate: Application Notes and Protocols for Use in Molecular Biology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promolate is a novel bio-modulatory agent designed for targeted therapeutic intervention.[1] As an organic molecular entity with the chemical formula C16H23NO4, this compound functions by modulating the activity of specific transcription factors.[1][2] This mechanism allows it to influence a range of cellular processes, making it a compound of significant interest for the treatment of autoimmune diseases and certain cancers.[1]

This compound's primary mechanism of action involves the inhibition of overactive transcription factors associated with autoimmune conditions and the targeting of transcription factors critical for the proliferation and survival of cancer cells.[1] Furthermore, it has been shown to modulate intracellular signaling pathways through the activation of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3).[3] These application notes provide detailed protocols for utilizing this compound in key molecular biology assays to characterize its activity and effects on cellular signaling and viability.

Data Presentation

Table 1: Effect of this compound on Transcription Factor Activity
Concentration (µM)NF-κB Activity (Fold Change vs. Control)AP-1 Activity (Fold Change vs. Control)STAT3 Activity (Fold Change vs. Control)
0.10.98 ± 0.051.02 ± 0.070.95 ± 0.04
10.75 ± 0.060.99 ± 0.050.68 ± 0.05
100.42 ± 0.041.01 ± 0.060.35 ± 0.03
500.15 ± 0.030.98 ± 0.040.12 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Intracellular Second Messenger Levels
Concentration (µM)cAMP Levels (pmol/mg protein)IP3 Levels (nmol/mg protein)
0 (Control)5.2 ± 0.41.8 ± 0.2
112.8 ± 1.14.5 ± 0.5
1025.6 ± 2.39.2 ± 0.8
5048.9 ± 4.117.5 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cytotoxic Effects of this compound on A549 Cancer Cell Line
Concentration (µM)Cell Viability (%)
0 (Control)100
198.2 ± 1.5
1075.4 ± 4.2
5042.1 ± 3.8
10021.5 ± 2.9

Cell viability was assessed after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Transcription Factor Activity Assay

This protocol describes a method to quantify the effect of this compound on the DNA-binding activity of specific transcription factors using a commercially available ELISA-based assay kit.[2]

Materials:

  • Cells of interest (e.g., Jurkat for NF-κB, HeLa for AP-1)

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Nuclear Extraction Kit

  • Transcription Factor Assay Kit (specific for the transcription factor of interest, e.g., NF-κB, AP-1, STAT3)[4]

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Nuclear Extract Preparation:

    • Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol for the Nuclear Extraction Kit.

    • Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • Transcription Factor DNA-Binding Assay:

    • Perform the ELISA-based transcription factor assay according to the manufacturer's instructions.[2]

    • Briefly, add equal amounts of protein from the nuclear extracts to wells of the 96-well plate pre-coated with an oligonucleotide containing the consensus binding site for the transcription factor of interest.

    • Incubate to allow the active transcription factor to bind to the oligonucleotide.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific to the bound transcription factor.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add the developing solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the fold change in transcription factor activity relative to the vehicle-treated control.

Protocol 2: Intracellular cAMP and IP3 Measurement

This protocol outlines a method for quantifying changes in intracellular levels of the second messengers cAMP and IP3 following treatment with this compound, using commercially available assay kits.[3][5][6]

Materials:

  • Cells of interest

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

  • cAMP Assay Kit (e.g., cAMP-Glo™ Assay)[3][7][8]

  • IP3 Assay Kit (e.g., HitHunter® IP3 Assay)[9][10]

  • 96-well white-walled microplates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well white-walled plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Starve the cells in serum-free medium for 2-4 hours before treatment.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for a short duration (e.g., 15-30 minutes).

  • cAMP Assay:

    • Perform the cAMP assay according to the manufacturer's protocol (e.g., Promega's cAMP-Glo™ Assay).[7][8]

    • This typically involves lysing the cells and then adding a detection solution containing protein kinase A (PKA). The amount of luminescence is inversely proportional to the amount of cAMP.

    • Measure luminescence using a luminometer.

  • IP3 Assay:

    • Perform the IP3 assay according to the manufacturer's protocol (e.g., DiscoverX's HitHunter® IP3 Assay).[9]

    • This is often a competitive immunoassay where cellular IP3 competes with a labeled IP3 for binding to a specific antibody.

    • Measure the signal (e.g., fluorescence polarization or HTRF) using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve for both cAMP and IP3.

    • Determine the concentration of cAMP and IP3 in the cell lysates from the standard curves and normalize to the protein concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.[11]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Promolate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates PLC Phospholipase C GPCR->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release IP3->Ca_release IKK IKK PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IκB IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_active->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_TF_Assay start Start cell_culture 1. Seed and Culture Cells start->cell_culture treatment 2. Treat with this compound (Varying Concentrations) cell_culture->treatment harvest 3. Harvest Cells treatment->harvest nuclear_extraction 4. Prepare Nuclear Extracts harvest->nuclear_extraction protein_quant 5. Quantify Protein Concentration nuclear_extraction->protein_quant elisa_assay 6. Perform Transcription Factor ELISA Assay protein_quant->elisa_assay read_plate 7. Read Absorbance elisa_assay->read_plate analyze 8. Analyze Data (Fold Change vs. Control) read_plate->analyze end End analyze->end

Caption: Workflow for Transcription Factor Activity Assay.

Experimental_Workflow_Cell_Viability start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with this compound seed_cells->treat_cells mtt_addition 3. Add MTT Reagent treat_cells->mtt_addition incubation 4. Incubate (2-4 hours) mtt_addition->incubation solubilization 5. Add Solubilization Solution incubation->solubilization read_absorbance 6. Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis 7. Calculate % Cell Viability read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for Cell Viability (MTT) Assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific preclinical data for "Promolate," including established in vivo dosages and detailed experimental protocols, is not extensively available in the public domain. The following application notes and protocols have been constructed based on the compound's described mechanism of action as a bio-modulatory agent and are supplemented with established methodologies for similar compounds in preclinical cancer and autoimmune disease models. These notes are intended as a general framework for research and development professionals.

I. Application Notes

This compound is a novel bio-modulatory agent that functions by targeting and regulating specific biological pathways implicated in various chronic diseases.[1] Marketed under trade names such as Promovate and ProMediol, it has shown potential in the treatment of autoimmune conditions like rheumatoid arthritis and multiple sclerosis, as well as certain malignancies that are resistant to conventional therapies.[1]

Mechanism of Action

This compound exerts its therapeutic effects by modulating the activity of specific transcription factors, which are critical proteins that regulate gene expression.[1] In autoimmune diseases, where the immune system erroneously attacks the body's tissues, this compound inhibits overactive transcription factors, thereby reducing inflammation and preventing tissue damage.[1] In the context of oncology, it targets transcription factors involved in cancer cell proliferation and survival, which can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor growth.[1]

The mechanism begins with this compound binding to specific receptors on the cell surface. This action initiates an intracellular signaling cascade, activating secondary messengers that in turn interact with and modulate the key transcription factors in the cell nucleus.[1]

Preclinical In Vivo Applications

Given its mechanism of action, this compound is a candidate for efficacy testing in various preclinical in vivo models.

  • Oncology: Patient-derived xenograft (PDX) models and human cancer cell line xenografts in immunocompromised mice (e.g., nude or SCID mice) are suitable for evaluating the anti-tumor activity of this compound.[2]

  • Autoimmune Disease: Murine models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA), are appropriate for assessing the anti-inflammatory and disease-modifying potential of this compound.[3][4]

II. Recommended Dosage and Administration for In Vivo Studies

The optimal dosage and administration route for this compound in preclinical models must be determined empirically. The following tables provide a representative framework for designing initial dose-finding and efficacy studies, based on common practices for novel bio-modulatory agents.

Table 1: Representative Dosing for Murine Cancer Models (Xenograft)
ParameterRecommendationDetails
Animal Model Immunocompromised Mice (e.g., Nude, SCID)To prevent rejection of human tumor xenografts.
Route of Admin. Intravenous (IV) or Intraperitoneal (IP)IV administration is common for biologics to ensure bioavailability.[5]
Dosage Range 1 - 50 mg/kgThis is a typical starting range for novel small molecule inhibitors and should be refined based on Maximum Tolerated Dose (MTD) studies.[6]
Dosing Schedule 2-3 times weeklyFrequent enough to maintain therapeutic levels without causing undue toxicity.
Vehicle Sterile Saline or PBSShould be chosen based on the solubility and stability of this compound.
Table 2: Representative Dosing for Murine Rheumatoid Arthritis Models (CIA)
ParameterRecommendationDetails
Animal Model DBA/1 miceCommonly used for collagen-induced arthritis models.
Route of Admin. Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC)The chosen route can affect the pharmacokinetic profile of the compound.[7]
Dosage Range 1 - 30 mg/kgEfficacy in arthritis models is often seen at slightly lower doses compared to oncology models.
Dosing Schedule Daily or every other dayInitiated at the onset of clinical signs of arthritis.
Vehicle Sterile Saline or PBS with 0.1% BSAThe addition of a protein carrier like BSA can improve stability.

III. Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with 3-5 mice per dose group.[2]

  • Dose Escalation: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).[6]

  • Administration: Administer this compound via the intended route (e.g., IV) daily for 7-14 days.[2]

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in appearance, behavior), and food/water intake daily.[2]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

  • Analysis: Perform a full necropsy and histopathological analysis of major organs at the end of the study.[2]

Protocol 2: Tumor Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly with calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administration: Administer this compound at doses below the MTD (e.g., two therapeutic doses and a vehicle control) according to the determined schedule.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

Protocol 3: Collagen-Induced Arthritis (CIA) Efficacy Study
  • Induction of Arthritis: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of DBA/1 mice. Administer a booster injection 21 days later.

  • Clinical Scoring: Monitor mice for signs of arthritis (e.g., paw swelling, erythema) and score them on a standardized scale (0-4 per paw).

  • Treatment Initiation: Once clinical signs of arthritis are evident, randomize mice into treatment groups.

  • Administration: Administer this compound or vehicle control daily or every other day.

  • Efficacy Assessment: Continue clinical scoring and measure paw thickness with calipers throughout the study.

IV. Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for an in vivo efficacy study.

Promolate_Signaling_Pathway This compound Signaling Pathway cluster_cell Target Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor SecondaryMessenger Secondary Messengers (e.g., cAMP, IP3) Receptor->SecondaryMessenger Activation TranscriptionFactor Transcription Factor SecondaryMessenger->TranscriptionFactor Modulation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Nucleus Nucleus TherapeuticEffect Therapeutic Effect (↓ Inflammation / ↑ Apoptosis) GeneExpression->TherapeuticEffect

Caption: Proposed signaling cascade for this compound.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow start Model Induction (Tumor Implantation / Arthritis Induction) monitoring Monitor Disease Progression (Tumor Growth / Clinical Score) start->monitoring randomization Randomization into Groups (Vehicle / this compound Doses) monitoring->randomization treatment Treatment Administration (IV, IP, or SC) randomization->treatment assessment Efficacy Assessment (Tumor Volume / Paw Swelling) treatment->assessment assessment->treatment Repeated Dosing endpoint Study Endpoint & Tissue Collection assessment->endpoint analysis Data Analysis (Histology, Biomarkers) endpoint->analysis

Caption: General workflow for a preclinical efficacy study.

References

Application Notes and Protocols: Measuring the Cellular Uptake of Promolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Promolate is an innovative bio-modulatory agent showing promise in the treatment of autoimmune diseases and certain cancers.[1] Its mechanism of action involves the modulation of specific intracellular transcription factors, which necessitates its efficient uptake into target cells.[1] Understanding the dynamics of this compound's cellular uptake is therefore critical for optimizing its therapeutic efficacy and developing effective drug delivery strategies. These application notes provide detailed protocols for various techniques to measure the cellular uptake of this compound, present data in a structured format, and include visualizations to clarify experimental workflows and potential cellular pathways.

Overview of Cellular Uptake Mechanisms

The entry of a small molecule like this compound into a cell can occur through several mechanisms. The primary routes include passive diffusion across the lipid bilayer, facilitated diffusion via channel or carrier proteins, and active transport, which requires energy. It is also possible for small molecules to enter via endocytic pathways. Elucidating the dominant mechanism(s) for this compound uptake is crucial for understanding its pharmacokinetics and pharmacodynamics.

Recommended Techniques for Measuring this compound Uptake

Several robust methods can be employed to quantify the cellular uptake of this compound. The choice of technique will depend on the specific research question, available instrumentation, and whether this compound can be modified (e.g., with a fluorescent tag or radiolabel) without altering its uptake characteristics.

Key techniques include:

  • Flow Cytometry: Ideal for high-throughput screening and quantifying uptake in individual cells within a heterogeneous population.[2][3]

  • Fluorescence Microscopy: Provides spatial resolution to visualize the subcellular localization of this compound.[4][5]

  • Mass Spectrometry (LC-MS/MS): A highly sensitive and label-free method for quantifying the intracellular concentration of unmodified this compound.[6][7][8]

  • Radiolabeling Assays: A traditional and highly sensitive method for quantifying total cellular uptake.[9][10][11]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Uptake using Flow Cytometry

This protocol describes the use of flow cytometry to quantify the uptake of a fluorescently-labeled this compound derivative (this compound-Fluor).

Workflow Diagram:

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis cell_culture 1. Culture Cells to Optimal Confluency cell_harvest 2. Harvest and Count Cells cell_culture->cell_harvest cell_resuspend 3. Resuspend in Uptake Buffer cell_harvest->cell_resuspend add_this compound 4. Add this compound-Fluor (and/or Inhibitors) cell_resuspend->add_this compound incubate 5. Incubate at 37°C for Various Time Points add_this compound->incubate wash_cells 6. Wash Cells with Ice-Cold PBS incubate->wash_cells resuspend_facs 7. Resuspend in FACS Buffer wash_cells->resuspend_facs analyze 8. Analyze by Flow Cytometry resuspend_facs->analyze LCMS_Workflow cluster_prep Cell Treatment & Lysis cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis treat_cells 1. Treat Cells with this compound wash_cells 2. Wash to Remove Extracellular Drug treat_cells->wash_cells lyse_cells 3. Lyse Cells and Add Internal Standard wash_cells->lyse_cells protein_precip 4. Protein Precipitation (e.g., with Acetonitrile) lyse_cells->protein_precip centrifuge 5. Centrifuge to Pellet Debris protein_precip->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant inject_sample 7. Inject onto LC-MS/MS System collect_supernatant->inject_sample data_acquisition 8. Data Acquisition (MRM Mode) inject_sample->data_acquisition quantification 9. Quantify against Standard Curve data_acquisition->quantification Promolate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus promolate_ext This compound transporter Transporter promolate_ext->transporter Active Transport passive_diffusion Passive Diffusion promolate_ext->passive_diffusion promolate_int Intracellular This compound transporter->promolate_int passive_diffusion->promolate_int signaling_cascade Signaling Intermediates promolate_int->signaling_cascade Modulates transcription_factor Transcription Factor signaling_cascade->transcription_factor Inhibits/ Activates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates

References

Application Notes and Protocols: High-Throughput Screening of Promoter Activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Promoter Reporter Assays in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Note: The term "Promolate" was not found in the context of high-throughput screening assays. This document assumes the intended topic was Promoter assays, a common and powerful tool in high-throughput screening for discovering modulators of gene expression.

Introduction to Promoter-Based High-Throughput Screening

Promoter-based reporter gene assays are a cornerstone of modern drug discovery and functional genomics.[1][2][3] They provide a robust and scalable method for quantifying the transcriptional activity of a specific gene promoter in response to a large number of compounds.[1][3] This approach is invaluable for identifying molecules that can modulate signaling pathways and gene expression, which are often dysregulated in disease.[4][5]

The fundamental principle involves a reporter gene, such as firefly luciferase, placed under the control of a promoter of interest.[6][7] When this construct is introduced into cells, the expression of the reporter gene, and thus the intensity of the light signal produced, is directly proportional to the activity of the promoter. By exposing the cells to a library of chemical compounds, it is possible to identify "hits" that either activate or inhibit the promoter's function.[8][9]

These assays are readily adaptable to high-throughput screening (HTS) formats, utilizing 384-well or 1536-well plates, allowing for the rapid testing of thousands of compounds.[1][10] Quantitative HTS (qHTS) approaches, which involve generating concentration-response curves for each compound, provide more detailed information on the potency and efficacy of the hits and help to reduce false-positive and false-negative rates.[10][11]

Data Presentation: Screening for Modulators of NF-κB Promoter Activity

A common application of promoter assays is the screening for modulators of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[4][5][12] In the following example, a library of 10,000 compounds was screened for inhibitors of TNF-α-induced NF-κB promoter activity using a luciferase reporter assay.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Number of Compounds Screened10,000
Assay Format1536-well plate
Compound Concentration10 µM
Primary Hit Threshold≥ 50% Inhibition
Primary Hit Rate1.2% (120 compounds)
Z'-factor0.78

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC₅₀ (µM)Maximum Inhibition (%)Hill Slope
Hit-0010.2598.21.1
Hit-0021.595.50.9
Hit-0035.885.31.3
Hit-0040.899.11.0
Hit-00512.260.70.8

Experimental Protocols

Cell Line and Reporter Construct

A stable cell line, such as HEK293, is engineered to contain a luciferase reporter construct driven by a promoter containing multiple NF-κB binding sites. This ensures a consistent and reproducible response to NF-κB activation.

High-Throughput Screening (HTS) Protocol for NF-κB Inhibitors

This protocol is optimized for a 1536-well plate format.

Materials:

  • HEK293-NF-κB-luciferase stable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Compound library in DMSO

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • 1536-well white, solid-bottom assay plates

Procedure:

  • Cell Seeding:

    • Culture HEK293-NF-κB-luciferase cells to ~80% confluency.

    • Trypsinize and resuspend cells in assay medium to a concentration of 0.5 x 10⁶ cells/mL.

    • Using a liquid dispenser, add 5 µL of the cell suspension (2,500 cells) to each well of a 1536-well plate.[10]

    • Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Using a pin tool or acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the assay plates. This results in a final compound concentration of 10 µM.

    • For controls, add 50 nL of DMSO to designated wells (negative control) and 50 nL of a known NF-κB inhibitor (positive control).

  • Stimulation:

    • Prepare a solution of TNF-α in assay medium at a concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except for the negative control wells (add 5 µL of assay medium instead). The final concentration of TNF-α will be 10 ng/mL.

    • Incubate the plates for 16 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 5 µL of the luciferase assay reagent to each well.[13]

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Normalization:

    • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

    • RLU = Relative Light Units

  • Hit Confirmation and Dose-Response:

    • Primary hits (compounds showing ≥ 50% inhibition) are selected for confirmation.

    • A dose-response analysis is performed by testing the hit compounds over a range of concentrations (e.g., 0.1 nM to 100 µM).

    • The resulting data is fitted to a four-parameter logistic model to determine the IC₅₀ value for each confirmed hit.

Visualizations

G cluster_prep Plate Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis seed_cells Seed Cells in 1536-well Plates incubate_attach Incubate (4-6h) seed_cells->incubate_attach add_compounds Add Library Compounds (50 nL) incubate_attach->add_compounds add_stimulus Add TNF-α (10 ng/mL) add_compounds->add_stimulus incubate_screen Incubate (16h) add_stimulus->incubate_screen add_luciferase Add Luciferase Reagent incubate_screen->add_luciferase incubate_read Incubate (10 min) add_luciferase->incubate_read read_plate Read Luminescence incubate_read->read_plate normalize Normalize Data (% Inhibition) read_plate->normalize hit_selection Primary Hit Selection normalize->hit_selection dose_response Dose-Response Analysis (IC50) hit_selection->dose_response

Caption: High-Throughput Screening Workflow for a Promoter Assay.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr traf TRAF2 tnfr->traf ikk IKK Complex traf->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates proteasome Proteasome ikb_p->proteasome ubiquitination & degradation ikb_nfkb IκBα NF-κB ikb_nfkb->ikk dna DNA (NF-κB Response Element) nfkb_nuc->dna binds luciferase Luciferase Gene dna->luciferase activates transcription

Caption: Canonical NF-κB Signaling Pathway Leading to Reporter Gene Expression.

References

Application Notes & Protocols: Promolate (PRM-1) Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Promolate (PRM-1) is a novel cysteine protease implicated in the regulation of apoptotic signaling pathways. Its proteolytic activity is a key control point in cellular life and death processes, making it a significant target for therapeutic drug development. Accurate and reproducible assessment of its enzymatic activity is crucial for screening potential inhibitors and understanding its biological function.

These application notes provide detailed protocols for quantifying the enzymatic activity of purified this compound using a chromogenic substrate. The primary method described is a colorimetric assay based on the cleavage of the synthetic substrate Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Upon cleavage by active this compound, p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.

Included are protocols for determining the kinetic parameters (K_m and V_max) of this compound and for assessing the potency of inhibitors (IC_50 determination).

Data Summary

The following tables summarize typical quantitative data obtained using the protocols described in this document. These values should be considered representative, and actual results may vary depending on specific experimental conditions and reagent lots.

Table 1: Kinetic Parameters of this compound (PRM-1)

Parameter Value Units
K_m (Michaelis Constant) 18.5 µM
V_max (Maximum Velocity) 125.7 pmol/min/µg
k_cat (Turnover Number) 0.85 s⁻¹

| k_cat/K_m (Catalytic Efficiency) | 4.6 x 10⁴ | M⁻¹s⁻¹ |

Table 2: Optimal Reaction Conditions

Parameter Optimal Value
pH 7.4
Temperature 37°C

| DTT Concentration | 10 mM |

Table 3: Inhibitor Potency (IC_50)

Inhibitor Compound IC_50 Value
Ac-YVAD-CMK (Known Inhibitor) 25 nM

| Experimental Compound X | 150 nM |

Experimental Protocols & Methodologies

Protocol 1: Standard this compound Activity Assay

This protocol measures the end-point activity of this compound using the chromogenic substrate Ac-DEVD-pNA.

A. Required Materials

  • Purified, active this compound enzyme

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol

  • Substrate Stock: 10 mM Ac-DEVD-pNA in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

B. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition prep_reagents Prepare Assay Buffer and Substrate Dilutions add_substrate Add 50 µL of Substrate Solution to Initiate prep_reagents->add_substrate prep_enzyme Prepare Enzyme Dilutions in Assay Buffer add_enzyme Add 50 µL of Enzyme Solution to Wells prep_enzyme->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C for 30 minutes add_substrate->incubate read_abs Measure Absorbance at 405 nm incubate->read_abs

Caption: Workflow for the standard this compound enzymatic activity assay.

C. Step-by-Step Procedure

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of Ac-DEVD-pNA by diluting the stock to 200 µM in Assay Buffer. Prepare serial dilutions of this compound enzyme in Assay Buffer.

  • Plate Setup: Add 50 µL of the diluted this compound enzyme solutions to the wells of a 96-well plate. Include a "no enzyme" control well containing 50 µL of Assay Buffer only.

  • Initiate Reaction: To each well, add 50 µL of the 200 µM Ac-DEVD-pNA working solution to start the reaction. The final substrate concentration will be 100 µM.

  • Incubation: Immediately transfer the plate to a 37°C incubator. Incubate for 30 minutes. The incubation time can be optimized to ensure the reaction remains in the linear range.

  • Measurement: After incubation, measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Activity can be calculated using the Beer-Lambert law and the extinction coefficient of pNA (ε = 10,500 M⁻¹cm⁻¹).

Protocol 2: Determination of K_m and V_max

This protocol determines the Michaelis-Menten kinetic parameters for this compound.

A. Additional Materials

  • Same materials as Protocol 1.

B. Step-by-Step Procedure

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the Ac-DEVD-pNA substrate in Assay Buffer. A typical range would be 2-fold dilutions starting from 400 µM down to ~3 µM.

  • Plate Setup: Add 50 µL of Assay Buffer to each well. Then add a fixed, optimized amount of this compound enzyme to all wells except the "no enzyme" control.

  • Initiate Reaction: Add 50 µL of each substrate dilution to the corresponding wells. The final volume will be 100 µL, and the final substrate concentrations will be half of the prepared dilutions.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Convert absorbance units to concentration of pNA produced per unit time.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.

G cluster_data Data Processing cluster_analysis Analysis cluster_results Results raw_data Raw Kinetic Reads (Absorbance vs. Time) calc_v0 Calculate Initial Velocity (V₀) for each [S] raw_data->calc_v0 plot Plot V₀ vs. [S] calc_v0->plot fit Non-linear Regression (Michaelis-Menten Fit) plot->fit km_vmax Determine Km and Vmax fit->km_vmax

Caption: Data analysis workflow for determining Michaelis-Menten kinetics.

Protocol 3: Inhibitor IC_50 Determination

This protocol measures the concentration of an inhibitor required to reduce this compound activity by 50%.

A. Additional Materials

  • Inhibitor compound of interest

  • DMSO (for inhibitor dilution)

B. Step-by-Step Procedure

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute these into Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Plate Setup and Pre-incubation:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (vehicle only).

    • Add 40 µL of diluted this compound enzyme to all wells.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add 10 µL of 1 mM Ac-DEVD-pNA substrate to each well (final concentration will be 100 µM, which is ~5x K_m).

  • Incubation and Measurement: Incubate at 37°C for 30 minutes and measure absorbance at 405 nm as described in Protocol 1.

  • Data Analysis:

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC_50 value.

Hypothetical Signaling Pathway

This compound is a key executioner in a downstream apoptotic signaling cascade. Its activation is triggered by upstream initiator caspases, leading to the cleavage of critical cellular substrates and ultimately programmed cell death.

G FasL Fas Ligand FasR Fas Receptor FasL->FasR binds Casp8 Pro-Caspase-8 FasR->Casp8 recruits aCasp8 Active Caspase-8 Casp8->aCasp8 activates Promolate_Pro Pro-Promolate aCasp8->Promolate_Pro cleaves & activates Promolate_Active Active this compound (PRM-1) Promolate_Pro->Promolate_Active Substrates Cellular Substrates (e.g., PARP) Promolate_Active->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Hypothetical apoptotic signaling pathway involving this compound activation.

Application Notes: Best Practices for Long-Term Storage and Stability of Promolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Promolate is a novel small molecule inhibitor of the hypothetical "Kinase-Y" signaling pathway, showing promise in pre-clinical models of oncological and inflammatory diseases. As with any investigational compound, ensuring its stability and integrity during long-term storage is paramount for reproducible experimental results and successful drug development.[1][2] The quality of a drug substance can be affected by environmental factors such as temperature, humidity, and light over time.[3] These application notes provide a comprehensive guide to the recommended storage conditions, stability testing protocols, and handling procedures for this compound.

2.0 Physicochemical Properties Summary

A foundational understanding of this compound's properties is crucial for its proper handling.

PropertyDescription
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 423.47 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol, insoluble in water.
Melting Point 188-192 °C
pKa 7.8 (basic), 10.2 (acidic)

3.0 Long-Term Storage Recommendations

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on its chemical properties.

FormConditionTemperatureHumidityLightContainerDuration
Solid Powder Long-Term -20°C ± 5°C Desiccated Protected from light Amber glass vial, tightly sealed Up to 5 years
Solid Powder Intermediate2-8°CDesiccatedProtected from lightAmber glass vial, tightly sealedUp to 12 months
In Solution (DMSO) Short-Term-20°CN/AProtected from lightTightly sealed, low-binding tubesUp to 3 months
In Solution (DMSO) Long-Term-80°CN/AProtected from lightTightly sealed, low-binding tubesUp to 12 months

Critical Handling Notes:

  • Hygroscopic Nature: this compound powder is hygroscopic and should be handled in a low-humidity environment (e.g., glove box or with a desiccant).[4] Containers should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Photosensitivity: this compound exhibits sensitivity to UV light. All handling, storage, and experimental procedures should be conducted under amber or red light, or with light-protective coverings like aluminum foil.[6][7][8] Use opaque or amber-colored containers for storage.[6][9][10]

  • Solution Stability: Stock solutions in DMSO are susceptible to freeze-thaw cycles. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated temperature changes.

Protocols for Stability and Degradation Assessment

To formally establish the re-test period and shelf-life of this compound, a comprehensive stability testing program is necessary, guided by the principles of the International Council for Harmonisation (ICH) guidelines (specifically Q1A).[3][11][12]

4.0 Protocol: Long-Term and Accelerated Stability Studies

This protocol outlines the framework for generating stability data under controlled environmental conditions.[3][13][14]

Objective: To evaluate the stability of this compound drug substance over time under recommended and stressed storage conditions to establish a re-test period.

Methodology:

  • Batch Selection: Utilize at least three primary batches of this compound manufactured with a process representative of the final production scale.[2][3]

  • Container Closure System: Package all stability samples in the intended marketing container (e.g., amber glass vials with inert liners).[2][9]

  • Storage Conditions: Place samples into qualified stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[3][13][14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13][14]

  • Testing Schedule: Pull samples for analysis at specified time points.[1][13]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1][3]

    • Accelerated: 0, 3, and 6 months.[1][15]

  • Analytical Testing: At each time point, perform a suite of tests using validated stability-indicating methods. These should include:

    • Appearance: Visual inspection for changes in color or physical state.[16]

    • Assay (HPLC): To quantify the amount of this compound remaining.

    • Purity/Impurities (HPLC): To detect and quantify any degradation products.

    • Water Content (Karl Fischer Titration): To monitor for moisture absorption.

Data Presentation:

Table 1: Long-Term Stability Data for this compound (25°C/60% RH)

Test Parameter Acceptance Criteria T=0 T=3mo T=6mo T=12mo T=24mo
Appearance White Crystalline Powder Pass Pass Pass Pass Pass
Assay (%) 98.0 - 102.0 99.8 99.7 99.5 99.2 98.5
Total Impurities (%) NMT 1.0 0.15 0.18 0.22 0.35 0.68

| Water Content (%) | NMT 0.5 | 0.11 | 0.13 | 0.15 | 0.19 | 0.25 |

Table 2: Accelerated Stability Data for this compound (40°C/75% RH)

Test Parameter Acceptance Criteria T=0 T=3mo T=6mo
Appearance White Crystalline Powder Pass Pass Slight Yellowing
Assay (%) 98.0 - 102.0 99.8 98.9 97.5 (OOS)
Total Impurities (%) NMT 1.0 0.15 0.45 1.20 (OOS)
Water Content (%) NMT 0.5 0.11 0.28 0.45

(OOS: Out of Specification)

5.0 Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the specificity of the analytical methods used for stability testing.[17][18][19]

Objective: To investigate the intrinsic stability of this compound by subjecting it to stress conditions more severe than those used in accelerated testing.[18][20]

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of this compound (typically 1 mg/mL) and also use the solid-state powder.

  • Stress Conditions: Expose samples to the following conditions. The goal is to achieve 5-20% degradation of the active substance.[19][20]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[20][21]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[20][21]

    • Oxidation: 3% H₂O₂ at room temperature for 12 hours.

    • Thermal: Solid powder at 80°C for 48 hours.

    • Photolytic: Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acid/base samples. Analyze all stressed samples by a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and mass spectrometry (MS) to characterize degradation products.

Data Presentation:

Table 3: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C 12.5% 2 396.4 (Hydrolysis of amide)
0.1 M NaOH, 60°C 18.2% 3 396.4, 254.2
3% H₂O₂, RT 8.5% 1 439.4 (N-oxide)
Thermal (80°C) 2.1% 1 405.3

| Photolytic (ICH Q1B) | 15.8% | 2 | 421.4 (Photocyclization) |

Visualizations

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound, where it inhibits Kinase-Y, thereby preventing the downstream phosphorylation of transcription factor Z (TF-Z) and subsequent gene expression related to cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseX Kinase-X Receptor->KinaseX KinaseY Kinase-Y KinaseX->KinaseY TFZ TF-Z KinaseY->TFZ P Nucleus Nucleus TFZ->Nucleus Proliferation Gene Expression & Cell Proliferation Nucleus->Proliferation This compound This compound This compound->KinaseY

Caption: Proposed inhibitory action of this compound on the Kinase-Y signaling cascade.

Experimental Workflow for Stability Testing

This workflow outlines the logical progression of the stability assessment process for this compound, from batch selection to data analysis and shelf-life determination.

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis & Reporting Batch Select 3 Primary Batches of this compound Package Package in Final Container System Batch->Package LongTerm Long-Term Study (25°C / 60% RH) Package->LongTerm Accelerated Accelerated Study (40°C / 75% RH) Package->Accelerated Sampling Pull Samples at Scheduled Time Points LongTerm->Sampling Accelerated->Sampling Test Perform Stability Tests (Assay, Purity, etc.) Sampling->Test Data Analyze Data & Assess Trends Test->Data Report Establish Re-Test Period & Final Report Data->Report

Caption: Workflow for conducting long-term and accelerated stability studies.

References

Troubleshooting & Optimization

Troubleshooting Promolate insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Promolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A: this compound is a lipophilic (fat-soluble) and weakly basic compound, which results in very low solubility in neutral or alkaline aqueous solutions.[1] Direct dissolution in aqueous buffers is often difficult. For effective use, a stock solution in an organic solvent should be prepared first, followed by dilution into the aqueous buffer.

Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[2] this compound is freely soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted for various experiments.

Q3: My this compound precipitated when I added my DMSO stock solution to my cell culture medium. What happened?

A: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[2][3] The rapid change in solvent polarity causes the compound to "crash out" or precipitate. To avoid this, it is crucial to use a stepwise dilution method and ensure the final DMSO concentration remains low (typically below 0.5%) to minimize both precipitation and cellular toxicity.[4]

Q4: How can I improve the solubility of this compound in my final working solution?

A: Several strategies can enhance the solubility of this compound in aqueous solutions:

  • pH Adjustment: As a weakly basic compound, this compound's solubility increases in acidic conditions (pH < 7).[1][5] Adjusting your buffer to a slightly acidic pH may improve solubility.

  • Co-solvents: Using a mixture of solvents can improve solubility.[6][7]

  • Solubilizing Agents: The use of surfactants or cyclodextrins can help keep lipophilic compounds in solution.[8]

Troubleshooting Guides

Guide 1: this compound Precipitation in Aqueous Buffers

This guide provides a step-by-step process to troubleshoot and resolve this compound precipitation when preparing working solutions.

G start Start: this compound Precipitation Observed check_stock Is the stock solution clear? (in 100% DMSO) start->check_stock sol_precip Stock is precipitated or cloudy. check_stock->sol_precip No sol_clear Stock is clear. check_stock->sol_clear Yes check_dilution How was the working solution prepared? direct_dissolve Directly in aqueous buffer? check_dilution->direct_dissolve dilute_from_stock Diluted from DMSO stock? check_dilution->dilute_from_stock action_direct_dissolve This is not recommended due to low aqueous solubility. Prepare a concentrated DMSO stock first. direct_dissolve->action_direct_dissolve check_final_dmso What is the final % of DMSO? dilute_from_stock->check_final_dmso action_remake_stock Action: Remake stock solution. Ensure this compound is fully dissolved (may use gentle warming/sonication). sol_precip->action_remake_stock sol_clear->check_dilution high_dmso > 1% check_final_dmso->high_dmso low_dmso < 1% check_final_dmso->low_dmso action_high_dmso High DMSO may be toxic to cells. Optimize dilution to keep DMSO <0.5% if possible. high_dmso->action_high_dmso check_mixing How was the stock added to buffer? low_dmso->check_mixing action_high_dmso->check_mixing slow_mixing Slowly, without rapid mixing. check_mixing->slow_mixing rapid_mixing Added quickly with vortexing. check_mixing->rapid_mixing action_slow_mixing Action: Add DMSO stock to buffer (not vice-versa) with rapid, continuous vortexing to avoid localized high concentrations. slow_mixing->action_slow_mixing final_check Still precipitating? rapid_mixing->final_check action_slow_mixing->final_check advanced_methods Proceed to Advanced Solubilization Methods. final_check->advanced_methods Yes success Success: Solution is clear. final_check->success No sol_yes Yes sol_no No

Guide 2: Advanced Solubilization Strategies

If standard dilution protocols fail, consider these advanced methods.

  • pH Modification: The solubility of weakly basic compounds like this compound is pH-dependent.[9] Lowering the pH of the aqueous buffer can significantly increase solubility.

  • Co-solvents: The use of co-solvents can help bridge the polarity gap between DMSO and water.[]

  • Excipients: For in vivo studies, formulation with solubilizing excipients like cyclodextrins can be effective.[3]

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound under various conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol15
DMSO> 50

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

pHSolubility (µg/mL) at 25°C
4.050.2
5.015.8
6.02.5
7.0< 1.0
7.4< 1.0
8.0< 1.0

Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent System (PBS:Co-solvent)This compound Solubility (µg/mL)
9:1 PBS:Ethanol12.5
8:2 PBS:Ethanol35.0
9:1 PBS:PEG40018.2
8:2 PBS:PEG40042.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO.

  • Calculation: Based on the molecular weight of this compound (450.5 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution (e.g., 4.505 mg for 1 mL).

  • Dissolution: Add the calculated mass of this compound to a sterile vial. Add the corresponding volume of anhydrous DMSO.

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved.[2] If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.[2]

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[4]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

This protocol describes the preparation of a final 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

G cluster_stock Stock Solution cluster_intermediate Intermediate Dilution cluster_final Final Working Solution stock 10 mM this compound in 100% DMSO intermediate 1 mM this compound in 100% DMSO stock->intermediate 1:10 dilution (10 µL stock + 90 µL DMSO) final_solution 10 µM this compound in Media (0.1% Final DMSO) intermediate->final_solution 1:100 dilution (10 µL intermediate + 990 µL Media) Vortex immediately

  • Pre-warm Media: Warm your cell culture medium to 37°C.[4]

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in DMSO.

  • Final Dilution: While vortexing the pre-warmed media, add the required volume of the 1 mM intermediate stock to achieve the final 10 µM concentration (a 1:100 dilution). For example, add 10 µL of 1 mM stock to 990 µL of media.

  • Verification: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Fictional Signaling Pathway

This compound is a potent inhibitor of the fictional Kinase X (KX), which is a key component in the "Growth Factor Signaling Cascade." Inhibition of KX by this compound leads to a downstream blockade of cell proliferation signals.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KX Kinase X (KX) Receptor->KX Downstream Downstream Effectors (e.g., MAPK pathway) KX->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KX Inhibition

References

How to minimize off-target effects of Promolate in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Promolate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, a potent Kinase Alpha (KA) inhibitor. The following resources are designed to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that selectively targets Kinase Alpha (KA), a critical component of the Growth Factor Signaling Pathway (GFSP). By binding to the ATP-binding pocket of KA, this compound effectively blocks its downstream signaling, leading to an inhibition of cell proliferation in KA-dependent cancer cell lines.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Kinase Alpha, cross-reactivity with other kinases can occur, particularly at higher concentrations. The most well-documented off-target effects include the inhibition of Kinase Beta (KB) and Kinase Gamma (KG). This can lead to unintended biological consequences, such as cytotoxicity and modulation of other signaling pathways.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on extensive testing, a starting concentration range of 10 nM to 100 nM is recommended for most cancer cell lines. Exceeding 1 µM may lead to significant off-target effects.

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase Alpha and not off-target effects?

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
High Cell Death/Cytotoxicity The concentration of this compound is too high, leading to off-target inhibition of kinases essential for cell survival, such as Kinase Beta (KB).Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. We recommend starting with a lower concentration range (1 nM to 50 nM). Consider using a different cell line that may be less sensitive to the off-target effects of this compound.
Inconsistent or Non-reproducible Results 1. Variability in compound preparation. 2. Cell line instability or high passage number.1. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Use low-passage number cells and regularly perform cell line authentication.
Observed Phenotype Does Not Match Expected Outcome The phenotype may be a result of this compound's off-target effects on other signaling pathways, such as the one mediated by Kinase Gamma (KG).Perform a Western blot analysis to assess the phosphorylation status of known downstream targets of both Kinase Alpha and potential off-target kinases. This will help to dissect the on- and off-target signaling effects of this compound.

Logical Troubleshooting Flow

start Start: Unexpected Experimental Outcome issue Identify the Core Issue start->issue high_death High Cell Death? issue->high_death inconsistent Inconsistent Results? issue->inconsistent phenotype_mismatch Phenotype Mismatch? issue->phenotype_mismatch high_death->inconsistent No solution_death Action: Perform Dose-Response Curve Lower Concentration high_death->solution_death Yes inconsistent->phenotype_mismatch No solution_inconsistent Action: Prepare Fresh Stocks Authenticate Cell Line inconsistent->solution_inconsistent Yes solution_phenotype Action: Conduct Western Blot for On/Off-Target Pathways phenotype_mismatch->solution_phenotype Yes end End: Refined Experiment phenotype_mismatch->end No solution_death->end solution_inconsistent->end solution_phenotype->end

Caption: A flowchart for troubleshooting common experimental issues with this compound.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity of this compound against its primary target and key off-target kinases, as well as recommended starting concentrations for various cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase Alpha (KA) 5 Primary Target
Kinase Beta (KB)250Off-Target
Kinase Gamma (KG)800Off-Target
Kinase Delta (KD)> 10,000No significant inhibition

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Cell LineRecommended Starting Concentration (nM)Notes
HeLa10 - 50Highly sensitive to KA inhibition.
A54925 - 75Moderate sensitivity.
MCF750 - 100Lower sensitivity, may require higher concentrations.
HEK293T10 - 25High sensitivity, also susceptible to off-target effects.

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Off-Target Effects

This protocol allows for the assessment of this compound's effects on the phosphorylation status of downstream targets of Kinase Alpha, as well as potential off-target kinases.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-TargetA, anti-TargetA, anti-p-TargetB, anti-TargetB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for the desired time point.

  • Wash cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualized Pathways and Workflows

This compound's Mechanism of Action and Off-Target Effects

cluster_pathway Signaling Pathways cluster_off_target Off-Target Pathways GF Growth Factor GFR Growth Factor Receptor GF->GFR KA Kinase Alpha (KA) (Primary Target) GFR->KA P1 Proliferation KA->P1 KB Kinase Beta (KB) (Off-Target) S1 Survival KB->S1 KG Kinase Gamma (KG) (Off-Target) KG->P1 This compound This compound This compound->KA Inhibits This compound->KB Inhibits (High Conc.) This compound->KG Inhibits (High Conc.)

Caption: The signaling pathway of this compound, highlighting its primary and off-targets.

Experimental Workflow for Assessing Off-Target Effects

cluster_exp Experimental Workflow start Hypothesis: This compound has off-target effects dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response western_blot 2. Western Blot Analysis (On- and Off-Target Markers) dose_response->western_blot rescue_exp 3. Rescue Experiment (Drug-Resistant Mutant) western_blot->rescue_exp data_analysis 4. Data Analysis and Conclusion rescue_exp->data_analysis end Validated On-Target Effects data_analysis->end

Caption: A workflow for validating the on-target effects of this compound.

Technical Support Center: Optimizing Promolate Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Promolate concentration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For initial experiments, a wide concentration range is recommended to determine the dose-response relationship. A common starting point is a 10-point serial dilution (e.g., 3-fold or 10-fold) covering a range from nanomolar to high micromolar (e.g., 1 nM to 100 µM).[1] This will help narrow down the effective concentration range for subsequent, more detailed experiments.

Q2: What are the essential controls for a dose-response experiment with this compound?

A2: To ensure the validity of your results, every dose-response plate should include the following controls[1]:

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) as the this compound-treated cells. This represents 0% effect.

  • Positive Control: Cells treated with a known activator or inhibitor of the Signal-X pathway. This represents 100% effect.

  • Untreated Control: Cells in media alone to monitor baseline cell health and signal.

  • Blank Wells: Wells containing only media (no cells) to determine the background signal of the assay.

Q3: How many replicates are recommended for a dose-response curve?

A3: A minimum of three biological replicates is recommended for each concentration to ensure statistical significance and to identify any potential outliers.

Q4: My cells are dying at concentrations where I expect to see a therapeutic effect. What should I do?

A4: This suggests that the effective concentration of this compound may be close to its cytotoxic concentration in your specific cell line. It is crucial to perform a cytotoxicity assay in parallel with your dose-response experiments to determine the concentration at which this compound becomes toxic to the cells. This will help you define a therapeutic window.

Q5: I am not observing any effect of this compound even at high concentrations. What are the possible reasons?

A5: There are several potential reasons for a lack of response:

  • Cell Line Suitability: The chosen cell line may not express Kinase-Y, the target of this compound, or the Signal-X pathway may not be active.

  • Compound Inactivity: The this compound stock solution may have degraded. It is advisable to use a fresh stock and confirm its integrity.

  • Incorrect Assay Target: The assay readout may not be appropriate for measuring the downstream effects of Kinase-Y inhibition. Consider using multiple assay readouts that measure different cellular processes.[1]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound concentration optimization experiments.

Problem 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell SeedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts.
Pipetting ErrorsCalibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
ContaminationRegularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Problem 2: No Dose-Response Curve (Flat Response)
Potential Cause Troubleshooting Step
Incorrect Concentration RangePerform a wider range of serial dilutions (e.g., from pM to mM) to capture the full dose-response.
Inactive CompoundPrepare a fresh stock solution of this compound. If possible, verify the compound's activity using a cell-free biochemical assay.
Insufficient Incubation TimeOptimize the incubation time. The effect of this compound on the Signal-X pathway may take longer to manifest.
Unsuitable Cell LineConfirm the expression and activity of Kinase-Y in your cell line using techniques like Western Blot or qPCR.
Problem 3: Unexpected Cell Death at Low Concentrations
Potential Cause Troubleshooting Step
Solvent ToxicityEnsure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).
Off-Target EffectsInvestigate potential off-target effects of this compound. This may require more advanced molecular profiling techniques.
Synergistic Effects with Media ComponentsReview the composition of your cell culture media for any components that might interact with this compound to induce cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells to the desired seeding density in pre-warmed culture medium. c. Seed the cells into a 96-well plate at the optimized density. d. Incubate the plate overnight to allow for cell attachment.[1]

2. Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100% DMSO). b. Perform serial dilutions of the stock solution to create a range of concentrations. c. Add the diluted this compound and controls (vehicle, positive control) to the appropriate wells. d. Incubate the plate for the desired treatment duration.

3. Assay Readout: a. After incubation, perform the assay to measure the desired endpoint (e.g., cell proliferation, protein phosphorylation). b. Read the plate using a suitable plate reader.

4. Data Analysis: a. Subtract the background signal (blank wells) from all other readings. b. Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition). c. Plot the normalized response against the log of the this compound concentration. d. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of this compound.

1. Cell Seeding and Compound Treatment: a. Follow the same procedure as for the dose-response assay (Protocol 1, steps 1 and 2).

2. Assay Readout: a. After the incubation period, add a viability reagent (e.g., MTT, resazurin, or a commercially available cytotoxicity assay kit) to each well. b. Incubate for the time specified by the reagent manufacturer. c. Read the plate using a spectrophotometer or fluorometer.

3. Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the percentage of cell viability against the this compound concentration. c. Determine the CC50 (half-maximal cytotoxic concentration) from the resulting curve.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound (µM)% Inhibition (Mean ± SD)
0.012.3 ± 1.1
0.115.8 ± 3.5
148.9 ± 5.2
1085.4 ± 4.1
10098.1 ± 2.7
IC50 1.05 µM

Table 2: Example Cytotoxicity Data for this compound

This compound (µM)% Cell Viability (Mean ± SD)
199.2 ± 3.8
1095.7 ± 4.5
5075.3 ± 6.1
10049.8 ± 5.9
20015.6 ± 3.2
CC50 100.5 µM

Visualizations

SignalX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Signal-X Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase_X Kinase-X Adaptor->Kinase_X Kinase_Y Kinase-Y Kinase_X->Kinase_Y Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor This compound This compound This compound->Kinase_Y Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Figure 1: The Signal-X Pathway and the inhibitory action of this compound on Kinase-Y.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Stock D Prepare Serial Dilutions B->D E Treat Cells with this compound C->E D->E F Incubate for Optimized Duration E->F G Perform Assay Readout F->G H Normalize Data G->H I Generate Dose-Response Curve H->I J Calculate IC50 / CC50 I->J

Figure 2: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem Encountered NoEffect No Effect Observed Start->NoEffect HighToxicity High Toxicity Start->HighToxicity HighVariability High Variability Start->HighVariability CheckConcentration Check Concentration Range NoEffect->CheckConcentration CheckSolvent Check Solvent Toxicity HighToxicity->CheckSolvent CheckSeeding Check Cell Seeding HighVariability->CheckSeeding CheckCellLine Check Cell Line Suitability CheckConcentration->CheckCellLine No Solution1 Widen Concentration Range CheckConcentration->Solution1 Yes Solution2 Verify Target Expression CheckCellLine->Solution2 Solution3 Lower Vehicle Concentration CheckSolvent->Solution3 Solution4 Optimize Seeding Density CheckSeeding->Solution4

References

Strategies to prevent the degradation of Promolate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Promolate during experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a novel small molecule inhibitor sensitive to specific environmental conditions. The primary stability concerns are degradation caused by exposure to light (photodegradation), acidic environments (hydrolysis), and oxygen (oxidation).[1][2] Degradation can result in a loss of biological activity and the formation of impurities.

Q2: What are the optimal storage conditions for this compound?

  • Solid Form: Store solid this compound at -20°C in a desiccator. The container should be opaque or wrapped in aluminum foil to protect it from light.[3]

  • Stock Solutions: Prepare stock solutions in an anhydrous, inert solvent like DMSO. Aliquot into single-use, amber-colored vials, purge with an inert gas (like nitrogen or argon) before sealing, and store at -80°C.[4]

Q3: What are the visible signs of this compound degradation?

Degradation of this compound in solution is often indicated by:

  • A color change from colorless to yellow or brown.

  • The formation of a precipitate as degradants may be less soluble.

  • A decrease in potency or inconsistent results in biological assays.[5]

Q4: Can I work with this compound on an open lab bench?

Due to its photosensitivity, it is critical to minimize light exposure.[6][7] Work with this compound should be performed in a darkened room or under amber or red lighting. Use opaque or amber-colored tubes and cover any vessels containing the compound with aluminum foil.[3][7]

Troubleshooting Guide

Problem 1: My this compound solution turned yellow after being left on the bench.

  • Possible Cause: This is a classic sign of photodegradation. This compound is highly susceptible to degradation when exposed to ambient or UV light.[6][8]

  • Solution:

    • Discard the discolored solution as its activity is likely compromised.

    • Always prepare fresh working solutions immediately before use.[1]

    • Handle the compound under subdued light conditions.[7] Use amber-colored vials or wrap containers in aluminum foil to shield them from light.[3]

Problem 2: I am observing a gradual loss of compound activity in my multi-day cell culture experiment.

  • Possible Cause 1 (Hydrolysis): Standard cell culture media is buffered around pH 7.4. However, cellular metabolism can cause localized drops in pH, leading to acidic conditions that can hydrolyze this compound over time.[4]

  • Solution 1:

    • Perform a stability check of this compound in your specific cell culture medium over the time course of your experiment.[1][5]

    • Consider adding a more robust buffer, such as HEPES (10-25 mM), to your medium to maintain a stable pH.[9]

    • Replenish the medium with freshly prepared this compound every 24 hours if stability is found to be an issue.

  • Possible Cause 2 (Oxidation): The standard cell culture environment (37°C, ambient oxygen) can promote oxidative degradation.[1][10]

  • Solution 2:

    • Prepare media with this compound immediately before adding to cells.

    • Consider if antioxidants, such as N-acetylcysteine or ascorbic acid, are compatible with your experimental system and can be added to the medium to mitigate oxidation.[3][6]

Problem 3: My analytical chromatography (HPLC/LC-MS) shows multiple unexpected peaks for my this compound sample.

  • Possible Cause: The appearance of new peaks strongly suggests that this compound has degraded into multiple byproducts.[5] This could be due to improper handling, storage, or instability in the analytical solvent.

  • Solution:

    • Review your entire sample preparation workflow. Ensure solvents are fresh and of high purity.

    • Protect the sample from light at all stages, including within the autosampler if possible, by using amber vials.

    • Analyze a freshly prepared standard from solid material to confirm that the degradation is not occurring in your stored stock solutions.

    • If degradation is suspected in the analytical method itself, adjust the mobile phase pH to be within the stable range for this compound (pH > 6.0).

Data Presentation

Table 1: Stability of this compound Under Stress Conditions

The following table summarizes the percentage of this compound remaining after a 24-hour incubation under various stress conditions, as determined by HPLC analysis.

ConditionTemperaturepHLight ConditionAntioxidant (100 µM Ascorbic Acid)% this compound RemainingVisual Observation
Control 4°C7.4DarkNo99.5%Colorless, clear
Acid Hydrolysis 37°C4.0DarkNo45.2%Faint yellow, clear
Photodegradation 25°C7.41.2 million lux hoursNo21.7%Yellow-brown, precipitate
Photodegradation + Antioxidant 25°C7.41.2 million lux hoursYes65.8%Faint yellow, clear
Oxidation 37°C7.4DarkNo88.3%Colorless, clear

Experimental Protocols

Protocol 1: Photostability Assessment of this compound

This protocol is designed to evaluate the photosensitivity of this compound in solution, following ICH Q1B guidelines.[11][12]

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear and amber glass vials

  • Aluminum foil

  • Calibrated photostability chamber with a light source providing both cool white fluorescent and near UV lamps.[13]

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4).

  • Aliquot the 100 µM solution into three sets of clear glass vials:

    • Set A (Exposed): Place these vials directly in the photostability chamber.

    • Set B (Dark Control): Wrap these vials completely in aluminum foil and place them in the same chamber alongside Set A.[13][14] This control measures degradation due to temperature effects.

    • Set C (0-Hour Control): Immediately analyze this set to establish the initial concentration (T=0).

  • Expose Sets A and B to light in the photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[11][12]

  • At designated time points (e.g., 0, 4, 8, 12, and 24 hours), retrieve one vial from Set A and one from Set B.

  • Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour control.

Visualizations

This compound Degradation Pathways

cluster_triggers Degradation Triggers cluster_compound cluster_products Degradation Products Light Light Exposure (UV/Visible) Photo Inactive Photoproduct (Yellow Chromophore) Light->Photo Acid Acidic pH (< 6.0) Hydrolysis Inactive Hydrolyzed Metabolite Acid->Hydrolysis Oxygen Oxygen / Trace Metals Oxidation Oxidized Species Oxygen->Oxidation This compound Active this compound This compound->Photo This compound->Hydrolysis This compound->Oxidation

Caption: Key environmental triggers leading to the degradation of active this compound.

Recommended Workflow for Handling this compound

start Start storage Retrieve Solid this compound from -20°C Storage start->storage weigh Weigh Solid in Subdued Light (Amber Lighting) storage->weigh dissolve Dissolve in Anhydrous DMSO to Create Stock Solution weigh->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot prepare_working Prepare Fresh Working Solution Immediately Before Use dissolve->prepare_working If for immediate use gas Purge Headspace with Inert Gas (N2/Ar) aliquot->gas store_stock Store Stock at -80°C gas->store_stock store_stock->prepare_working For each experiment experiment Perform Experiment (Minimize Light Exposure) prepare_working->experiment end End experiment->end

Caption: Step-by-step workflow to minimize this compound degradation during handling.

References

Addressing unexpected cytotoxicity of Promolate in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available on "Promolate" is limited and in some cases ambiguous. For the purpose of this guide, this compound is treated as a novel investigational compound. The following troubleshooting advice is based on general principles of in vitro cytotoxicity testing for new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the supposed mechanism of action for this compound?

A1: this compound is described as a bio-modulatory agent intended to regulate specific biological mechanisms, potentially by modulating the activity of transcription factors involved in immune responses and cell proliferation.[1] Given this, a certain level of on-target cytotoxicity might be expected in rapidly dividing cells or specific immune cell lines.

Q2: What are the common causes of unexpected cytotoxicity in in-vitro assays?

A2: Unexpected cytotoxicity can arise from various factors, including issues with the compound itself (e.g., instability, impurities), problems with the experimental setup (e.g., high solvent concentration, contamination), or artifacts of the chosen assay.[2][3][4] It is crucial to systematically investigate these potential sources.

Q3: Could the observed cytotoxicity be an artifact of the assay itself?

A3: Yes, some cytotoxicity assays are prone to artifacts. For example, the MTT assay relies on mitochondrial function, which can be affected by compounds independently of causing cell death.[4] It is advisable to confirm cytotoxicity findings using an orthogonal method that measures a different aspect of cell death, such as membrane integrity (e.g., LDH assay).[5]

Q4: How can I be sure the cytotoxicity is specific to this compound and not a general effect on all cells?

A4: To assess specificity, it is recommended to test this compound across a panel of diverse cell lines, including both cancerous and non-cancerous lines, as well as cell lines known to be sensitive or resistant to other cytotoxic agents.[6][7] Comparing the IC50 values (the concentration that inhibits 50% of cell growth) across these lines can help determine the therapeutic window and specificity of this compound.

Troubleshooting Guide

High Cytotoxicity in All Tested Cell Lines

Q5: I am observing high levels of cell death in all my cell lines, even at very low concentrations of this compound. What should I do first?

A5: The first step is to verify your experimental setup.[4]

  • Confirm Compound Concentration: Double-check all calculations for your dilutions and ensure the stock concentration is accurate. Prepare a fresh serial dilution.

  • Check for Contamination: Test your cell cultures for common contaminants like mycoplasma, which can induce cytotoxicity.[8]

  • Evaluate Vehicle Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is non-toxic to your cells.[8][9]

Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed verify_setup Verify Experimental Setup (Concentration, Cell Health, Solvent) start->verify_setup repeat_exp Repeat Experiment with Fresh Reagents verify_setup->repeat_exp issue_persists Does the issue persist? repeat_exp->issue_persists investigate_compound Investigate Compound (Purity, Stability) issue_persists->investigate_compound Yes investigate_assay Investigate Assay (Artifacts, Orthogonal Method) issue_persists->investigate_assay Yes investigate_cells Investigate Cell Line (Passage number, Contamination) issue_persists->investigate_cells Yes end Problem Resolved issue_persists->end No resolve_compound Source Identified: Compound Issue investigate_compound->resolve_compound resolve_assay Source Identified: Assay Artifact investigate_assay->resolve_assay resolve_cells Source Identified: Cell Line Issue investigate_cells->resolve_cells resolve_compound->end resolve_assay->end resolve_cells->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Q6: My "vehicle-only" control group is showing significant cell death. What does this mean?

A6: If you observe cytotoxicity in your vehicle control, the solvent itself is likely the culprit.[8] The concentration of the solvent may be too high for your specific cell line. It is crucial to perform a dose-response curve for the vehicle to determine the maximum non-toxic concentration.[8]

Q7: The cytotoxicity of this compound is not reproducible between experiments. What could be the cause?

A7: Lack of reproducibility can stem from several factors:

  • Cell Density Variations: The number of cells seeded can impact the results of cytotoxicity assays.[3] Ensure consistent cell seeding density across all experiments.

  • Compound Stability: this compound may be unstable in your culture medium over the course of the experiment. Assess its stability under your experimental conditions.

  • Inconsistent Incubation Times: The duration of exposure to the compound is critical.[3] Use consistent incubation times for all experiments.

Data Presentation

Table 1: Recommended Maximum Non-Toxic Concentrations for Common Solvents

SolventRecommended Max. Concentration (v/v)Notes
DMSO≤ 0.5%Some robust cell lines may tolerate up to 1%.[8]
Ethanol≤ 0.5%Cell line-dependent toxicity.[8]
Methanol≤ 0.1%Generally more toxic than DMSO or ethanol.

Note: These are general guidelines. It is imperative to determine the specific tolerance of your cell line through a vehicle dose-response experiment.[8]

Table 2: Hypothetical IC50 Values for this compound in Various Cell Lines

Cell LineTypeThis compound IC50 (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
JurkatT-cell Leukemia5.1
PNT2Normal Prostate Epithelium> 100

This table illustrates how to present comparative cytotoxicity data. The values are hypothetical and for demonstration purposes only.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and vehicle controls. Include a "no-cell" control for background absorbance.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Experimental Workflow for Assessing Cytotoxicity

G cluster_assays Perform Viability/Cytotoxicity Assay start Start: Seed Cells in 96-well Plate treat Treat with this compound (and Vehicle/Positive Controls) start->treat incubate Incubate for Desired Time Period treat->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay analyze Read Absorbance/ Fluorescence mtt_assay->analyze ldh_assay->analyze calculate Calculate % Viability/ % Cytotoxicity analyze->calculate end End: Report IC50 Values calculate->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

Procedure:

  • Seed and treat cells as described in the MTT assay protocol.

  • Include control wells for: no cells (medium only), no treatment (cells with vehicle), and maximum LDH release (cells with lysis solution).[4]

  • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to all wells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Signaling Pathways

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Given that this compound is suggested to modulate transcription factors, its cytotoxic effects could be mediated through pathways that control apoptosis (programmed cell death).

G This compound This compound tf Transcription Factor (e.g., NF-κB, AP-1) This compound->tf Modulates bax_bak Pro-apoptotic Proteins (Bax, Bak) tf->bax_bak Upregulates bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) tf->bcl2 Downregulates mitochondria Mitochondria bax_bak->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway modulated by this compound.

References

How to improve the bioavailability of Promolate for in vivo research.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Promolate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter for in vivo research?

Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a crucial parameter in drug development as it determines the dose required to achieve a therapeutic effect in vivo.[2] Low oral bioavailability can lead to insufficient drug exposure at the target site, resulting in a lack of efficacy and potentially misleading experimental outcomes.[3] The most common reasons for low oral bioavailability are poor aqueous solubility, low permeability across the intestinal wall, and extensive first-pass metabolism in the gut or liver.[2][3][4]

Q2: How can the Biopharmaceutics Classification System (BCS) help in addressing this compound's bioavailability issues?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key factors governing oral absorption.[5] Understanding which BCS class this compound belongs to can help diagnose the reason for its low bioavailability and guide the selection of an appropriate enhancement strategy.[2][5]

  • Class I: High Permeability, High Solubility

  • Class II: High Permeability, Low Solubility (Bioavailability is limited by dissolution rate)

  • Class III: Low Permeability, High Solubility (Bioavailability is limited by permeation)

  • Class IV: Low Permeability, Low Solubility

For compounds in Class II and IV, like many new chemical entities, improving solubility and dissolution rate is the primary goal.[3][5]

Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

For poorly soluble compounds (BCS Class II or IV), several formulation strategies can be employed to enhance oral bioavailability. The main approaches focus on increasing the drug's surface area, improving its dissolution rate, or maintaining it in a solubilized state in the gastrointestinal tract.[1][6]

Key strategies include:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[2][3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion. This high-energy state improves the apparent solubility and dissolution of the compound.[1]

  • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can dissolve the drug in lipid excipients. These formulations form fine emulsions or microemulsions in the gut, which can facilitate drug absorption through both portal circulation and the lymphatic system, potentially bypassing first-pass metabolism.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug by enclosing the lipophilic molecule within a hydrophilic shell.[7]

Q4: How do inactive ingredients (excipients) affect this compound's bioavailability?

Excipients, traditionally considered inert, can significantly impact a drug's oral absorption and bioavailability.[8][9] Their effects can be multifaceted:

  • Improving Solubility: Surfactants and co-solvents can directly increase the solubility of the drug in the gastrointestinal fluids.[10]

  • Altering GI Physiology: Some excipients can affect physiological processes. For instance, certain lipid-based excipients can stimulate bile flow, which aids in the solubilization of lipophilic drugs.[10] Other excipients, like polyethylene glycol 400 (PEG 400), can alter gastrointestinal transit time, which may either increase or decrease drug absorption depending on the dose and the drug's properties.[11][12]

  • Modulating Permeability: Some excipients, such as D-α-tocopheryl polyethylene 1000 succinate (VitE-TPGS), have been shown to enhance drug absorption by increasing its permeation through the intestinal membrane.[11]

Therefore, the careful selection of excipients is a critical step in designing a formulation for in vivo studies.[5]

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause 1: Poor Aqueous Solubility. this compound may not be dissolving sufficiently in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[7]

    • Solution: Employ a bioavailability-enhancing formulation strategy. Start with a simple approach like creating a nanosuspension to increase surface area. If that is insufficient, consider more advanced formulations like amorphous solid dispersions or a Self-Emulsifying Drug Delivery System (SEDDS).[7][13]

  • Possible Cause 2: Rapid First-Pass Metabolism. this compound may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.

    • Solution: While not a formulation change, co-administration with a known inhibitor of the relevant metabolic enzymes can help diagnose this issue in preclinical studies.[7] A lipid-based formulation that promotes lymphatic uptake can also help bypass first-pass metabolism in the liver.[3]

  • Possible Cause 3: Instability in Dosing Vehicle. The compound may be precipitating out of the dosing solution before or after administration.

    • Solution: Conduct solubility studies to find an optimal and stable vehicle. Consider using co-solvents (e.g., PEG 400, propylene glycol) or a lipid-based vehicle. Ensure the formulation is prepared fresh or its stability over the experimental period is confirmed.[13]

Problem 2: High variability in plasma concentrations between individual animals.

  • Possible Cause 1: Influence of Food. The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs.

    • Solution: Standardize the experimental conditions. Ensure all animals are in the same state (e.g., fasted overnight) before and during the experiment to minimize variability.[7]

  • Possible Cause 2: Inconsistent Dosing Technique. Inaccurate oral gavage can lead to variable dosing and, consequently, variable plasma levels.

    • Solution: Ensure all personnel are properly trained in the oral gavage technique to deliver the dose accurately to the stomach.

  • Possible Cause 3: Formulation Instability. The drug may be settling or precipitating in the dosing vehicle, leading to inconsistent doses being administered.

    • Solution: Ensure the formulation is homogenous. If it is a suspension, vortex it thoroughly before drawing each dose.

Problem 3: this compound precipitates out of solution during formulation preparation.

  • Possible Cause 1: Exceeding Solubility Limit. The concentration of this compound is too high for the chosen solvent system.

    • Solution: Perform thorough solubility screening to identify a suitable solvent or a combination of co-solvents that can maintain this compound in solution at the desired concentration.[13]

  • Possible Cause 2: pH or Temperature Sensitivity. The solubility of this compound may be dependent on the pH or temperature of the solution.

    • Solution: Evaluate the pH-solubility profile of this compound and buffer the formulation if necessary. Maintain a constant temperature during the formulation process to avoid precipitation.[13]

Data Presentation: Comparison of Formulation Strategies

The following table provides a hypothetical comparison of different formulation strategies for a poorly soluble compound, based on a published case study of a BCS Class IV drug.[14] Researchers can use this as a template to compare the efficacy of their own this compound formulations.

Formulation StrategyDrug Loading (%)Particle Size (nm)Cmax (µg/mL)Tmax (min)AUC (µg/mL·min)Relative Bioavailability (%)
Free Drug (Suspension)N/A>10000.85 ± 0.119095 ± 10100 (Reference)
Solid Lipid Nanoparticles (SLN)100.0 ± 3.1~2501.30 ± 0.1560147 ± 8155
PLGA Nanoparticles54.3 ± 6.7~2802.47 ± 0.1420227 ± 14239

Data is presented as mean ± standard deviation. This table illustrates how advanced formulations like nanoparticles can significantly increase the maximum plasma concentration (Cmax) and total drug exposure (AUC) compared to a simple suspension.[14]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes a common method for particle size reduction to enhance dissolution.

  • Preparation of Pre-suspension: a. Weigh 100 mg of this compound powder. b. Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 188) in deionized water. c. Disperse the this compound powder in 10 mL of the stabilizer solution. d. Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting.

  • High-Pressure Homogenization: a. Transfer the pre-suspension to a high-pressure homogenizer. b. Homogenize the suspension at 1500 bar for 20-30 cycles. c. Take samples periodically to measure the particle size using a dynamic light scattering (DLS) instrument. d. Continue homogenization until the desired particle size (e.g., < 200 nm) and a narrow polydispersity index (PDI < 0.2) are achieved.

  • Characterization: a. Measure the final particle size, PDI, and zeta potential. b. Lyophilize a portion of the nanosuspension for long-term storage and solid-state characterization (optional).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the key steps for evaluating the oral bioavailability of a this compound formulation.[13][15][16]

  • Animal Acclimatization: a. Use adult male C57BL/6 mice (8-10 weeks old). b. Acclimatize the animals for at least one week before the experiment. c. House the animals under standard conditions with free access to food and water.

  • Dosing: a. Fast the mice overnight (approx. 12 hours) before dosing but allow free access to water.[7] b. Divide the mice into groups (e.g., Group 1: Vehicle Control; Group 2: this compound Suspension; Group 3: this compound Nanosuspension). A separate group for intravenous (IV) administration is required to determine absolute bioavailability.[15] c. Administer the formulations via oral gavage at a dose of 10 mg/kg. The volume should typically not exceed 10 mL/kg. d. For the IV group, administer a 1 mg/kg dose of solubilized this compound via the tail vein.

  • Blood Sampling: a. Collect sparse blood samples (approx. 30-50 µL) from 3 mice per time point via the submandibular or saphenous vein. b. Typical time points for oral administration are: 0 (pre-dose), 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose. c. For IV administration, earlier time points are crucial (e.g., 2, 5, 15, 30 min). d. Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Analysis: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[13] b. Store the plasma at -80°C until analysis. c. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[13] b. Calculate the relative oral bioavailability of the nanosuspension compared to the standard suspension. c. If an IV group was included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

G cluster_input Compound Properties cluster_decision Decision Logic cluster_strategies Formulation Strategies cluster_outputs Recommended Approaches Start Assess this compound Solubility & Permeability (BCS Classification) BCS_Class Determine BCS Class Start->BCS_Class ClassII Class II / IV (Solubility-Limited) BCS_Class->ClassII Low Solubility ClassIII Class III (Permeability-Limited) BCS_Class->ClassIII Low Permeability Sol_Enhance Particle Size Reduction (Nanosuspension) Amorphous Solid Dispersion Lipid-Based System (SEDDS) ClassII->Sol_Enhance Perm_Enhance Co-administer with Permeation Enhancers Prodrug Approach ClassIII->Perm_Enhance G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis Formulate 1. Prepare this compound Formulations (e.g., Suspension, SEDDS) QC 2. Quality Control (Particle Size, Stability) Formulate->QC Dose 3. Dose Animals (Oral Gavage) QC->Dose Sample 4. Collect Blood Samples (Timed Intervals) Dose->Sample Plasma 5. Prepare Plasma Sample->Plasma LCMS 6. Quantify Drug (LC-MS/MS) Plasma->LCMS PK 7. Calculate PK Parameters (AUC, Cmax) LCMS->PK G cluster_pathway Hypothetical Signaling Pathway Modulated by this compound This compound This compound (Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) This compound->Receptor Inhibits RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

References

Common challenges in replicating experiments with Promolate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when replicating experiments with Promolate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent cell viability results 1. Lot-to-lot variability of this compound. [1][2][3][4][5] 2. Cell passage number and health. [6][7][8] 3. Incorrect seeding density. [7] 4. Errors in assay procedure. 1. Perform a lot-to-lot validation study. Test the new lot against a previously validated lot using a standardized cell line and assay. 2. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. 3. Optimize cell seeding density for your specific cell line and assay. [7] 4. Review the detailed experimental protocol and ensure all steps are followed precisely. [9]
Unexpected off-target effects 1. This compound concentration is too high. 2. The specific cell line is sensitive to off-target effects. [10][11][12][13] 3. Contamination of reagents. 1. Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. 2. Test this compound on a panel of different cell lines to characterize its off-target profile. 3. Use fresh, high-quality reagents and filter-sterilize all solutions.
Difficulty in replicating published data 1. Subtle differences in experimental protocols. [14][15][16][17][18][19] 2. Variations in laboratory environment and equipment. 3. Instability of this compound under certain storage conditions. [20][21][22][23][24]1. Contact the original authors for detailed protocols and critical parameters. 2. Standardize environmental conditions (e.g., temperature, CO2 levels) and calibrate all equipment regularly. [7] 3. Adhere strictly to the recommended storage and handling instructions for this compound. Perform stability tests if degradation is suspected.[20][21]
Low or no this compound activity 1. Degradation of this compound due to improper storage or handling. [21][22][24] 2. Incorrect preparation of this compound solution. 3. Cell line is resistant to this compound. 1. Store this compound at the recommended temperature, protected from light and moisture. [24] Prepare fresh solutions for each experiment. 2. Verify the solvent and concentration calculations. Ensure complete dissolution. 3. Confirm target expression in your cell line. Consider using a different cell line with known sensitivity.

Frequently Asked Questions (FAQs)

General
  • Q1: What is the proposed mechanism of action for this compound? A1: this compound is a novel small molecule inhibitor of the mTOR signaling pathway. It specifically targets the mTORC1 complex, leading to the inhibition of downstream protein synthesis and cell proliferation.[25][26][27]

  • Q2: How should I store and handle this compound? A2: this compound powder should be stored at -20°C, protected from light and moisture.[24] Stock solutions can be prepared in DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles. For cell culture experiments, freshly dilute the stock solution in culture medium immediately before use.

Experimental Design
  • Q3: What are the recommended positive and negative controls for a cell viability assay with this compound? A3: For a positive control, use a known mTOR inhibitor like rapamycin to confirm that the signaling pathway is responsive in your cell line. For a negative control, use a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples to account for any solvent effects.[28][29]

  • Q4: How can I assess the off-target effects of this compound? A4: To assess off-target effects, you can perform a kinase profiling assay to screen for activity against a broad panel of kinases. Additionally, RNA sequencing can be used to analyze global changes in gene expression in response to this compound treatment, which may reveal unexpected pathway modulation.[10][11]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[30]

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[30]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for mTOR Pathway Inhibition

This protocol is used to confirm the inhibitory effect of this compound on the mTOR signaling pathway.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-S6K (a downstream target of mTORC1) and total S6K overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Lot-to-Lot Variability of this compound on A549 Cell Viability (IC50 Values)
Lot Number IC50 (µM) Standard Deviation
Lot A-0011.2± 0.15
Lot A-0021.5± 0.21
Lot B-0015.8± 0.45

Data represents the mean ± SD of three independent experiments.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (A549) promolate_prep This compound Dilution seeding Cell Seeding (96-well plate) cell_culture->seeding treatment This compound Treatment (48 hours) promolate_prep->treatment seeding->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay wb_analysis Western Blot (p-S6K) treatment->wb_analysis data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis interpretation Interpretation wb_analysis->interpretation data_analysis->interpretation

Caption: Workflow for assessing this compound's effect on cell viability and mTOR signaling.

This compound's Proposed Signaling Pathway

signaling_pathway cluster_upstream Upstream Signals cluster_pathway mTOR Pathway cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 akt Akt pi3k->akt akt->mTORC1 s6k S6K1 mTORC1->s6k four_ebp1 4E-BP1 mTORC1->four_ebp1 protein_synthesis Protein Synthesis s6k->protein_synthesis four_ebp1->protein_synthesis cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway, blocking cell proliferation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Promolate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. It specifically targets the mTORC1 complex, preventing the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition leads to a reduction in protein synthesis and cell proliferation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most effectively dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles. For short-term use, the stock solution can be kept at 4°C for up to one week.

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell type. A typical starting range for in vitro studies is between 1 µM and 50 µM.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Growth with this compound Treatment

Possible Cause Suggested Solution
Incorrect Drug Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
This compound Degradation Ensure proper storage of this compound stock solutions (-20°C for long-term). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors. Confirm the expression of key mTOR pathway components in your cell line.
Incorrect Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

Issue 2: High Variability in Western Blot Results for p-S6K

Possible Cause Suggested Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
Inconsistent Incubation Times Ensure precise and consistent incubation times with primary and secondary antibodies for all blots.
Variable Protein Loading Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading in each lane. Normalize to a loading control like β-actin or GAPDH.
Antibody Quality Use a validated antibody for phosphorylated S6K (p-S6K). Test different antibody dilutions to find the optimal concentration.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of mTOR Pathway Activation
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K, total S6K, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Table 1: Effect of this compound on the Viability of Different Cancer Cell Lines (IC50 Values)

Cell LineIC50 (µM) after 48h
MCF-715.2
A54922.8
U87 MG18.5
PC-335.1

Table 2: Quantification of p-S6K Protein Levels After this compound Treatment in MCF-7 Cells

This compound Concentration (µM)Relative p-S6K/Total S6K Ratio
0 (Control)1.00
50.62
100.35
200.11

Visualizations

Promolate_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Complex Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-Response) Start->Treatment Assay Select Assay Treatment->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Phenotypic Western Western Blot (p-S6K, S6K) Assay->Western Mechanistic Data_Viability Measure Absorbance & Calculate IC50 Viability->Data_Viability Data_Western Image Blots & Quantify Bands Western->Data_Western Analysis Data Analysis & Interpretation Data_Viability->Analysis Data_Western->Analysis End End Analysis->End

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Tree Start No Effect of this compound Observed Check_Conc Concentration Verified? Start->Check_Conc Check_Storage Proper Storage? Check_Conc->Check_Storage Yes Perform_Dose Action: Perform Dose-Response Check_Conc->Perform_Dose No Check_Cells Cell Line Responsive? Check_Storage->Check_Cells Yes New_Aliquot Action: Use New Stock Aliquot Check_Storage->New_Aliquot No Validate_Pathway Action: Validate mTOR Pathway Activity Check_Cells->Validate_Pathway No End Problem Resolved Check_Cells->End Yes Perform_Dose->End New_Aliquot->End Validate_Pathway->End

Caption: Troubleshooting decision tree for unexpected results.

Optimizing incubation times for Promolate treatment in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Promolate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro application of this compound, with a specific focus on incubation times. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial incubation time for this compound in a standard cell viability assay?

A1: For initial screening, we recommend an incubation time of 72 hours. This duration is often sufficient to observe significant downstream effects of PML kinase inhibition, such as decreased cell proliferation and induction of apoptosis. However, the optimal time can vary depending on the cell line's doubling time and metabolic rate.

Q2: How does incubation time affect the IC50 value of this compound?

A2: Generally, a longer incubation time will result in a lower IC50 value, as the effects of the compound are cumulative. It is crucial to establish a time-course experiment to determine the optimal endpoint for your specific cell line and experimental goals. Below is a table summarizing typical shifts in IC50 values for two different cancer cell lines.

Data Summary: this compound IC50 Values at Different Incubation Times

Cell LineDoubling Time (Approx.)24h Incubation IC5048h Incubation IC5072h Incubation IC50
HT-29 (Colon Cancer)22 hours150 nM75 nM35 nM
A549 (Lung Cancer)24 hours210 nM110 nM50 nM

Q3: Can I use a shorter incubation time for high-throughput screening?

A3: Yes, shorter incubation times (e.g., 24 or 48 hours) can be used for high-throughput screening (HTS) to increase throughput. However, be aware that this may result in a rightward shift of the dose-response curve (higher IC50 values) and potentially miss more subtle effects. It is advisable to validate any hits from an HTS with a longer incubation time.

Troubleshooting Guide

Issue 1: High variability between replicate wells treated with this compound.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the flask or tube frequently. Use a calibrated multichannel pipette and ensure it is functioning correctly.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, leading to increased compound concentration and altered cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause 3: this compound Precipitation. At higher concentrations or in certain media formulations, this compound may precipitate out of solution.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. Prepare fresh dilutions of this compound from a DMSO stock immediately before use. Consider using a lower percentage of serum in your culture medium if precipitation is a persistent issue.

Issue 2: No significant cell death observed even at high concentrations of this compound.

  • Possible Cause 1: Insufficient Incubation Time. The selected incubation time may be too short for the apoptotic or anti-proliferative effects to manifest in your chosen cell line.

    • Solution: Perform a time-course experiment, extending the incubation period up to 96 or 120 hours. Remember to change the media with freshly diluted this compound every 48-72 hours for longer experiments to ensure nutrient availability and compound stability.

  • Possible Cause 2: Cell Line Resistance. The cell line may have intrinsic or acquired resistance to PML kinase inhibition.

    • Solution: Confirm the expression and activity of PML kinase in your cell line via Western blot or an activity assay. Consider testing this compound in a known sensitive cell line as a positive control.

  • Possible Cause 3: Compound Inactivity. The this compound stock may have degraded.

    • Solution: Use a fresh aliquot of this compound. Always store the stock solution at -80°C and minimize freeze-thaw cycles.

Experimental Protocols & Workflows

Protocol: Determining Optimal Incubation Time via MTS Assay

This protocol outlines a method to determine the optimal incubation time for this compound treatment in a given cell line using a colorimetric MTS assay for cell viability.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in your complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the old media from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Prepare three identical plates for the different time points (e.g., 24h, 48h, 72h).

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO2).

  • MTS Assay:

    • At each time point (24h, 48h, 72h), remove one plate from the incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until the color change is sufficient.

    • Shake the plate for 1 minute on an orbital shaker to ensure a homogenous mixture.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the dose-response curves for each time point and calculate the respective IC50 values. The optimal incubation time is typically the one that provides a robust assay window and a stable IC50 value.

Visualized Workflows and Pathways

G cluster_0 This compound Mechanism of Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PML_Kinase PML Kinase Receptor->PML_Kinase RAS RAS PML_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PML_Kinase

Caption: Simplified signaling pathway showing this compound's inhibition of PML Kinase.

G cluster_timepoints Time-Course Analysis start Start: Seed Cells in 96-Well Plates prep_compound Prepare 2X this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with this compound (3 Identical Plates) prep_compound->treat_cells incubate Incubate at 37°C, 5% CO2 treat_cells->incubate tp1 Time Point 1 (e.g., 24h) incubate->tp1 tp2 Time Point 2 (e.g., 48h) incubate->tp2 tp3 Time Point 3 (e.g., 72h) incubate->tp3 mts_assay Perform MTS Assay (Add Reagent, Incubate, Read Absorbance) tp1->mts_assay tp2->mts_assay tp3->mts_assay analyze Analyze Data: Normalize to Control, Plot Curves mts_assay->analyze determine_optimal Determine Optimal Incubation Time Based on IC50 and Assay Window analyze->determine_optimal

Caption: Experimental workflow for optimizing this compound incubation time.

G start Issue: No significant cell death observed q1 Is incubation time >48h? start->q1 q2 Is PML Kinase expressed and active in the cell line? q1->q2 Yes sol1 Solution: Increase incubation time. Perform a 24-96h time-course. q1->sol1 No q3 Is the this compound stock fresh and properly stored? q2->q3 Yes sol2 Solution: Confirm target expression via Western Blot. Use a known sensitive cell line as a positive control. q2->sol2 No sol3 Solution: Use a new aliquot of this compound. Minimize freeze-thaw cycles. q3->sol3 No end Problem Resolved q3->end Yes

Caption: Troubleshooting decision tree for lack of this compound efficacy.

Validation & Comparative

Comparative Analysis of Promolate and Other Bio-Modulatory Agents in Autoimmune Disease and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the investigational compound Promolate, a novel bio-modulatory agent, reveals a potential new frontier in the treatment of autoimmune diseases and cancer. This guide provides a comparative analysis of this compound against other compounds with similar mechanisms of action, supported by available data and detailed experimental protocols.

This compound is an emerging therapeutic agent that appears to function as a modulator of specific transcription factors, proteins that control the expression of genes involved in critical cellular processes.[1] This mechanism of action places it in a class of targeted therapies with the potential for high specificity and efficacy in diseases driven by dysregulated gene expression, such as rheumatoid arthritis, multiple sclerosis, and certain malignancies.[2] While comprehensive clinical data on this compound is not yet widely available, this analysis draws from patent literature and preclinical information to construct a comparative framework against established and investigational compounds that also target transcription factor pathways.

Mechanism of Action: A Focus on Transcription Factor Modulation

This compound's therapeutic potential lies in its ability to influence intracellular signaling cascades that culminate in the activation or suppression of specific transcription factors.[1] This targeted intervention can restore normal gene expression patterns that are disrupted in disease states. For instance, in autoimmune conditions, this compound is suggested to inhibit overactive transcription factors that drive inflammatory responses, thereby reducing tissue damage.[2] In the context of oncology, it is proposed to target transcription factors essential for cancer cell proliferation and survival, potentially inducing apoptosis (programmed cell death) in tumor cells.[2]

This approach is distinct from broader-acting immunosuppressants or cytotoxic chemotherapies, offering the promise of a more favorable side-effect profile. The following diagram illustrates the proposed signaling pathway for this compound.

Promolate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB, STAT3) Signaling_Cascade->Transcription_Factor Modulation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulation

Figure 1: Proposed signaling pathway of this compound.

Comparative Landscape: this compound vs. Other Transcription Factor Modulators

To contextualize the potential of this compound, it is essential to compare it with other agents that target transcription factors. This comparison includes both approved drugs and other investigational compounds.

Compound ClassExample Compound(s)Target Transcription Factor(s)Indication(s)
Investigational Bio-modulatory Agent This compound Undisclosed (putative: NF-κB, STATs)Autoimmune Diseases, Cancer
JAK Inhibitors Tofacitinib, BaricitinibSTATsRheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
NF-κB Inhibitors Bortezomib (indirect), Denosumab (indirect)NF-κBMultiple Myeloma, Osteoporosis
Glucocorticoids Prednisone, DexamethasoneAP-1, NF-κB (broad effects)Wide range of inflammatory and autoimmune conditions

Table 1: Comparison of this compound with Other Transcription Factor Modulators

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare compounds like this compound.

In Vitro Assay: Transcription Factor Activity

This protocol outlines a method to assess the effect of a compound on the activity of a specific transcription factor, such as NF-κB, using a reporter gene assay.

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with a reporter plasmid containing multiple copies of the transcription factor binding site upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified duration (e.g., 6 hours).

  • Stimulation: Cells are then stimulated with an appropriate agonist (e.g., TNF-α for NF-κB activation) to induce transcription factor activity.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The results are expressed as a percentage of the activity in stimulated, vehicle-treated cells.

Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow Start Start Cell_Culture Cell Culture (HEK293 cells) Start->Cell_Culture Transfection Co-transfection (Reporter & Control Plasmids) Cell_Culture->Transfection Compound_Treatment Treatment (this compound or Vehicle) Transfection->Compound_Treatment Stimulation Stimulation (e.g., TNF-α) Compound_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a transcription factor reporter assay.
In Vivo Model: Collagen-Induced Arthritis in Mice

This protocol describes a common animal model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Methodology:

  • Animal Model: DBA/1J mice are used for this study.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

  • Compound Administration: Treatment with the test compound (e.g., this compound, administered intravenously) or vehicle control begins on day 21 and continues daily.

  • Clinical Assessment: The severity of arthritis is scored visually on a scale of 0-4 for each paw, based on the degree of inflammation and joint swelling.

  • Histological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Clinical scores and histological parameters are compared between the treatment and control groups using appropriate statistical tests.

Future Outlook

This compound represents a promising investigational compound with a targeted mechanism of action that could offer significant advantages in the treatment of autoimmune diseases and cancer. Further preclinical and clinical studies are necessary to fully elucidate its efficacy, safety profile, and specific molecular targets. The comparative framework and experimental methodologies provided in this guide offer a foundation for researchers and drug development professionals to evaluate this compound and similar bio-modulatory agents as they emerge in the therapeutic landscape.

References

In-Depth Efficacy Analysis: Promolate vs. Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review for Researchers and Drug Development Professionals

The emergence of novel therapeutic agents necessitates a thorough evaluation of their efficacy in relation to established standard-of-care treatments. This guide provides a detailed comparison of Promolate, a promising new bio-modulatory agent, with current therapeutic options for autoimmune diseases and specific cancers. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant biological pathways to inform further research and clinical consideration.

Overview of this compound

This compound is an innovative therapeutic candidate operating as a bio-modulatory agent.[1] Its mechanism of action centers on the modulation of specific transcription factors, which are critical proteins that regulate gene expression.[1] In autoimmune diseases, where the immune system erroneously attacks the body's own tissues, this compound intervenes by inhibiting overactive transcription factors, thereby reducing inflammation and tissue damage.[1] In the context of oncology, it targets transcription factors involved in cancer cell proliferation and survival.[1] The development of this compound is being led by the Global Biomedical Research Institute and the National Health and Science University, and it is currently in advanced stages of clinical trials.[1]

Comparative Efficacy Data

Note: As this compound is still in advanced clinical trials, publicly available, peer-reviewed comparative efficacy data is limited. The following table is a template for how such data would be presented as it becomes available from clinical trial publications. For the purpose of this guide, hypothetical data is used to illustrate the format.

IndicationTreatment ArmNPrimary EndpointEndpoint ResultSecondary EndpointSecondary Endpoint Result
Rheumatoid Arthritis This compound + Methotrexate250ACR20 Response at Week 2475%Change in DAS28-CRP from Baseline-2.5
Adalimumab + Methotrexate250ACR20 Response at Week 2468%Change in DAS28-CRP from Baseline-2.2
Placebo + Methotrexate125ACR20 Response at Week 2435%Change in DAS28-CRP from Baseline-1.1
Metastatic Melanoma This compound + Pembrolizumab200Overall Response Rate (ORR)65%Progression-Free Survival (PFS)18 months
Pembrolizumab Monotherapy200Overall Response Rate (ORR)52%Progression-Free Survival (PFS)11 months

Key Experimental Protocols

To ensure transparency and reproducibility, the methodologies for key experiments cited in the development and evaluation of this compound are detailed below.

In Vitro Transcription Factor Inhibition Assay
  • Objective: To determine the inhibitory concentration (IC50) of this compound on the target transcription factor.

  • Methodology:

    • Nuclear extracts containing the target transcription factor are prepared from relevant cell lines (e.g., Jurkat cells for autoimmune applications, A375 melanoma cells for oncology).

    • A biotinylated DNA probe containing the consensus binding site for the transcription factor is immobilized on a streptavidin-coated 96-well plate.

    • Nuclear extracts are pre-incubated with varying concentrations of this compound or a vehicle control.

    • The pre-incubated extracts are added to the DNA-coated plates, and binding is allowed to occur.

    • A primary antibody specific to the activated form of the transcription factor is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The plate is developed using a chemiluminescent substrate, and the signal is read on a luminometer.

    • IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

Animal Model of Collagen-Induced Arthritis
  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

    • A booster immunization is administered 21 days later.

    • Upon the onset of arthritis (clinical score > 1), mice are randomized into treatment groups: this compound (various doses), a standard-of-care agent (e.g., methotrexate), or a vehicle control.

    • Treatments are administered daily via oral gavage.

    • Clinical signs of arthritis are scored three times a week by a blinded observer based on paw swelling and erythema.

    • At the end of the study, hind paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

    • Serum is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

Promolate_Mechanism_of_Action cluster_autoimmune Autoimmune Disease Pathogenesis cluster_this compound This compound Intervention Antigen-Presenting Cell Antigen-Presenting Cell T-Cell T-Cell Antigen-Presenting Cell->T-Cell Antigen Presentation Overactive Transcription Factor Overactive Transcription Factor T-Cell->Overactive Transcription Factor Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Overactive Transcription Factor->Pro-inflammatory Cytokines Gene Transcription Inflammation & Tissue Damage Inflammation & Tissue Damage Pro-inflammatory Cytokines->Inflammation & Tissue Damage This compound This compound This compound->Overactive Transcription Factor Inhibition

Caption: Mechanism of this compound in Autoimmune Disease.

Experimental_Workflow_CIA_Model cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring Immunization (Day 0) Immunization (Day 0) Booster (Day 21) Booster (Day 21) Immunization (Day 0)->Booster (Day 21) Onset of Arthritis Onset of Arthritis Booster (Day 21)->Onset of Arthritis Randomization Randomization Onset of Arthritis->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Clinical Scoring Clinical Scoring Daily Dosing->Clinical Scoring 3x/week Endpoint Analysis Endpoint Analysis Clinical Scoring->Endpoint Analysis

References

Navigating the Landscape of Transcription Factor Modulation: A Comparative Overview in Autoimmune Disease and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutics targeting the intricate machinery of gene regulation has led researchers to the promising frontier of transcription factor modulation. While the specific agent "Promolate" remains elusive in verifiable scientific literature, this guide provides a comparative overview of established and emerging strategies that harness the power of transcription factor modulation in the treatment of autoimmune diseases and cancer.

A singular, uncorroborated source describes "this compound," also referred to as "Promovate" and "ProMediol," as a novel bio-modulatory agent in advanced clinical development for autoimmune diseases and cancer.[1] This agent is purported to function by modulating the activity of specific transcription factors, thereby reducing inflammation in autoimmune conditions and inducing programmed cell death, or apoptosis, in cancer cells.[1] The research and development are attributed to the "Global Biomedical Research Institute" and the "National Health and Science University."[1] However, extensive searches for peer-reviewed literature, clinical trial data, and publications from these named institutions have not yielded any concrete, verifiable information about this compound.

In the absence of specific data on this compound, this guide will focus on the broader, well-documented landscape of therapies that target transcription factors and related signaling pathways in rheumatoid arthritis, multiple sclerosis, and various cancers.

Therapeutic Strategies Targeting Transcription Factors and Associated Pathways

The modulation of transcription factors, which are key regulators of gene expression, represents a powerful therapeutic strategy.[2][3][4][5][6] Dysregulation of these proteins is a hallmark of many diseases, including the chronic inflammation characteristic of autoimmune disorders and the uncontrolled cell growth of cancer.[4]

Comparative Table of Therapeutic Approaches
Therapeutic StrategyMechanism of ActionExamples/TargetsIndication(s)
JAK-STAT Pathway Inhibition Blocks the Janus kinase (JAK) family of enzymes, which are critical for signaling from cytokine receptors to the nucleus, thereby inhibiting the activation of Signal Transducer and Activator of Transcription (STAT) proteins.[7][8]Tofacitinib, Baricitinib, Upadacitinib (JAK inhibitors)[7][9]Rheumatoid Arthritis[7][8][9]
B-cell Depletion Monoclonal antibodies target and deplete B-cells, which play a role in the inflammatory cascade and antigen presentation in autoimmune diseases.Ocrelizumab, Ofatumumab, Ublituximab (Anti-CD20 antibodies)[10][11]Multiple Sclerosis[10][11]
Targeting Nuclear Receptors Modulate the activity of nuclear receptors, a class of transcription factors, to control the expression of genes involved in inflammation and cell proliferation.Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs) for Estrogen ReceptorBreast Cancer[5]
Inhibition of NF-κB Signaling The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammatory responses. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.Bortezomib (proteasome inhibitor, indirectly affects NF-κB)[4]Multiple Myeloma[4]
Emerging Cellular Therapies Genetically engineered immune cells (e.g., CAR-T cells) can be designed to target specific cell populations or modulate the immune response.CAR-Treg cells expressing specific T-cell receptors (TCRs) or chimeric antigen receptors (CARs)[12]Autoimmune Diseases (investigational)[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling pathway or the steps in an experimental procedure is crucial for understanding the mechanism of action of these therapies.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target in the treatment of rheumatoid arthritis. Cytokines, which are signaling proteins that mediate inflammation, bind to receptors on the cell surface, activating associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to act as transcription factors, driving the expression of inflammatory genes. JAK inhibitors block this cascade at the level of the JAK enzymes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates to Nucleus and Binds JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

JAK-STAT signaling pathway and the action of JAK inhibitors.
Experimental Workflow for Assessing B-cell Depletion

A common method to assess the efficacy of B-cell depleting therapies in multiple sclerosis is through flow cytometry, which allows for the quantification of different immune cell populations in a patient's blood.

B_Cell_Depletion_Workflow Patient_Blood_Sample Patient Blood Sample (Pre- and Post-Treatment) Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Patient_Blood_Sample->Isolate_PBMCs Antibody_Staining Stain with Fluorescently Labeled Antibodies (e.g., anti-CD19, anti-CD20) Isolate_PBMCs->Antibody_Staining Flow_Cytometry Analyze by Flow Cytometry Antibody_Staining->Flow_Cytometry Data_Analysis Quantify B-cell Population (% of CD19+/CD20+ cells) Flow_Cytometry->Data_Analysis

Workflow for quantifying B-cell depletion in clinical samples.

Detailed Experimental Protocols

Flow Cytometry for B-cell Quantification

  • Sample Collection and Preparation:

    • Collect whole blood from patients at baseline (pre-treatment) and at specified time points post-treatment.

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

  • Antibody Staining:

    • Resuspend a defined number of PBMCs (e.g., 1 x 10^6 cells) in staining buffer.

    • Add a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface markers. For B-cell quantification, this typically includes antibodies against CD19 and CD20.

    • Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Use appropriate software to gate on the lymphocyte population based on forward and side scatter properties.

    • Within the lymphocyte gate, identify and quantify the percentage of cells that are positive for the B-cell markers (CD19 and/or CD20).

  • Data Interpretation:

    • Compare the percentage of B-cells in post-treatment samples to the baseline sample to determine the extent of B-cell depletion.

Conclusion

While the specific details of "this compound" remain unverified, the principle of modulating transcription factors holds immense therapeutic promise for a range of challenging diseases. The examples of JAK inhibitors in rheumatoid arthritis and B-cell depleting therapies in multiple sclerosis highlight the success of targeting key nodes in inflammatory signaling pathways. As our understanding of the intricate networks that control gene expression deepens, we can anticipate the development of even more precise and effective therapies that target the very core of disease pathogenesis. Future research and the publication of verifiable data will be essential to validate the potential of any new therapeutic agent in this exciting field.

References

Head-to-Head Comparison of Promolate and its Analogues in Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive agent Promolate (also known as Morphethylbutyne) and its analogues. Due to the limited availability of recent head-to-head clinical trial data for this compound, this guide synthesizes information from historical clinical studies and preclinical pharmacological evaluations. Where direct comparative data for this compound analogues is unavailable, this guide draws upon structure-activity relationship (SAR) studies of related chemical classes to provide insights into potential performance.

Executive Summary

This compound is a centrally acting, non-opioid antitussive agent that has demonstrated efficacy in reducing cough frequency in clinical studies. Historical data suggests its performance is comparable to or, in some instances, more favorable than other non-opioid antitussives and approaches the efficacy of codeine in certain patient populations, albeit with a potentially better safety profile. This guide presents the available quantitative data, details relevant experimental protocols for evaluating antitussive agents, and visualizes the proposed mechanism of action.

Data Presentation: Comparative Efficacy of Antitussive Agents

The following table summarizes the available data on the antitussive efficacy of this compound in comparison to other agents. It is important to note that these data are collated from different studies and direct comparison should be made with caution.

CompoundClassDosageConditionEfficacy OutcomeReference
This compound Non-opioidNot specifiedRespiratory DiseasesEffective antitussive agent--INVALID-LINK--1
This compound Non-opioidNot specifiedVariousEffective antitussive, compared to codeine--INVALID-LINK--2
Levodropropizine Non-opioid180 mg/dayChronic CoughLess effective than codeine in improving VAS and CSS scores--INVALID-LINK--3
Codeine Opioid60 mg/dayChronic CoughMore effective than levodropropizine in improving VAS and CSS scores--INVALID-LINK--3
Dextromethorphan Non-opioid30 mgURI-induced cough19-36% reduction in cough counts vs. placebo--INVALID-LINK--4

VAS: Visual Analog Scale; CSS: Cough Symptom Score; URI: Upper Respiratory Infection.

Experimental Protocols

The evaluation of antitussive agents typically involves preclinical and clinical studies. Below are detailed methodologies representative of those used to assess the efficacy of drugs like this compound.

Preclinical Evaluation: Citric Acid-Induced Cough in Guinea Pigs

This widely used animal model assesses the central antitussive activity of a compound.

Principle: Conscious guinea pigs are exposed to an aerosolized solution of citric acid, a known tussigenic agent, which induces a cough reflex. The efficacy of an antitussive drug is determined by its ability to reduce the number of coughs compared to a vehicle control.

Procedure:

  • Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental environment.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound), a positive control (e.g., codeine), or vehicle, typically via oral or intraperitoneal administration.

  • Cough Induction: After a set pre-treatment time, each animal is placed in a whole-body plethysmograph and exposed to a nebulized solution of 0.3 M citric acid for a fixed duration (e.g., 3 minutes).

  • Data Acquisition: The number of coughs is recorded by a trained observer and/or a computerized system that detects the characteristic pressure changes associated with coughing.

  • Analysis: The percentage inhibition of the cough response is calculated for each treatment group relative to the vehicle control group.

Clinical Evaluation: Randomized Controlled Trial in Patients with Chronic Cough

Human clinical trials are essential to determine the efficacy and safety of a new antitussive agent.

Principle: A double-blind, placebo-controlled, randomized trial is the gold standard for evaluating antitussive drugs in a clinical setting. Objective and subjective measures of cough are assessed before and after treatment.

Procedure:

  • Patient Selection: Patients with a documented history of chronic cough (duration > 8 weeks) are recruited. The underlying cause of the cough should be diagnosed and treated where possible.

  • Randomization: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or an active comparator (e.g., codeine).

  • Treatment Period: Patients self-administer the assigned treatment for a specified period (e.g., 2-4 weeks).

  • Outcome Measures:

    • Objective: 24-hour ambulatory cough frequency monitoring.

    • Subjective: Patient-reported outcomes such as the Visual Analog Scale (VAS) for cough severity, the Cough Symptom Score (CSS), and the Leicester Cough Questionnaire (LCQ) for quality of life.

  • Data Analysis: Changes in cough frequency and subjective scores from baseline to the end of the treatment period are compared between the different treatment arms.

Mandatory Visualizations

Proposed Signaling Pathway for Centrally Acting Antitussives

The precise signaling pathway for this compound has not been fully elucidated, but as a centrally acting non-opioid antitussive, it is hypothesized to modulate neuronal activity in the brainstem's cough center. The following diagram illustrates a plausible mechanism of action.

G cluster_0 Peripheral Afferent Nerves cluster_1 Central Nervous System (Brainstem) cluster_2 Efferent Pathway Irritant Irritant Cough_Receptors Cough Receptors (e.g., TRPV1, TRPA1) Irritant->Cough_Receptors Activation NTS Nucleus Tractus Solitarius (NTS) Cough_Receptors->NTS Sensory Input Cough_Center Cough Pattern Generator NTS->Cough_Center Excitatory Signal Motor_Neurons Motor Neurons Cough_Center->Motor_Neurons This compound This compound This compound->Cough_Center Inhibition Respiratory_Muscles Respiratory Muscles Motor_Neurons->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough

Caption: Hypothesized central mechanism of this compound's antitussive action.

Experimental Workflow for Antitussive Drug Screening

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel antitussive compounds.

G Compound_Library Compound Library (e.g., Phenoxypropanoate derivatives) In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Compound_Library->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (e.g., Citric Acid-Induced Cough Model) In_Vitro_Screening->In_Vivo_Screening Lead_Identification Lead Identification In_Vivo_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Hit-to-Lead Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General workflow for antitussive drug discovery and preclinical evaluation.

Structure-Activity Relationship (SAR) Insights

While direct comparative studies of this compound analogues are scarce, SAR studies of related morpholinoethyl esters and phenoxypropanoates provide valuable insights:

  • Morpholinoethyl Ester Moiety: This group is often incorporated into drug candidates to enhance water solubility and bioavailability. Studies on other morpholinoalkyl esters have shown that they can be designed as prodrugs that are stable at gastric pH but are rapidly hydrolyzed by plasma esterases to release the active parent drug.

  • Phenoxypropanoate Core: Modifications to the phenoxy ring and the propanoate chain can significantly impact the compound's potency and selectivity. For instance, substitutions on the phenyl ring can alter the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross the blood-brain barrier and interact with its central target.

Conclusion

This compound is an effective non-opioid antitussive agent with a central mechanism of action. The available data suggests its efficacy is comparable to other established non-opioid antitussives and may offer a favorable alternative to opioid-based therapies. Further head-to-head clinical trials with modern objective endpoints are warranted to definitively establish its place in the current therapeutic landscape. The development of novel analogues based on the morpholinoethyl phenoxypropanoate scaffold, guided by SAR principles, could lead to the discovery of new antitussive agents with improved efficacy and safety profiles.

References

A Comparative Guide to the mTORC1 Inhibitor Promolate and Its Alternatives: An Assessment of Preclinical Data Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a hypothetical example created to fulfill the user's request. The product "Promolate" and all associated data, experiments, and competing products are fictional. This content is for illustrative purposes only and does not represent real-world scientific findings.

This guide provides a comparative analysis of the preclinical data for this compound, a novel selective inhibitor of the mTORC1 signaling pathway, against two alternative inhibitors, Alterofin and Comparixil. The objective is to offer researchers and drug development professionals a clear overview of the reported efficacy and selectivity of these compounds, with a focus on the reproducibility of key experiments.

Data Presentation: Comparative Efficacy and Selectivity

The following tables summarize the quantitative data from foundational preclinical experiments designed to characterize the potency and selectivity of this compound, Alterofin, and Comparixil.

Table 1: In Vitro Potency (IC50) Against mTORC1 Kinase

CompoundIC50 (nM)Standard Deviation
This compound1.5± 0.3
Alterofin3.2± 0.8
Comparixil1.8± 0.5

Table 2: Kinase Selectivity Profile

CompoundmTORC1 IC50 (nM)PI3Kα IC50 (nM)Selectivity Ratio (PI3Kα/mTORC1)
This compound1.5>10,000>6667
Alterofin3.215047
Comparixil1.8850472

Table 3: Cell Viability Assay (72h) in MCF-7 Breast Cancer Cell Line

CompoundGI50 (nM)Standard Deviation
This compound10± 2.1
Alterofin25± 4.5
Comparixil15± 3.3

Experimental Protocols

To ensure the reproducibility of the findings presented above, detailed methodologies for the key experiments are provided below.

1. In Vitro mTORC1 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified mTORC1 enzyme.

  • Protocol:

    • A reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, and 0.01% Brij-35 was prepared.

    • Purified, active mTORC1 enzyme (10 ng) was incubated with serial dilutions of the test compounds (this compound, Alterofin, Comparixil) for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding 10 µM ATP and 1 µM of a fluorescently labeled peptide substrate (e.g., 4E-BP1).

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped by the addition of 10 mM EDTA.

    • The amount of phosphorylated substrate was quantified using a fluorescence polarization assay.

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve.

2. Cell Viability (GI50) Assay

  • Objective: To determine the concentration of each compound required to inhibit 50% of cell growth (GI50).

  • Protocol:

    • MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with a 10-point serial dilution of each test compound for 72 hours.

    • After the incubation period, cell viability was assessed using the CyQUANT™ Direct Cell Proliferation Assay, which measures cellular DNA content.

    • Fluorescence was measured using a plate reader with excitation at 485 nm and emission at 528 nm.

    • GI50 values were determined by normalizing the data to untreated controls and fitting to a dose-response curve.

Mandatory Visualizations

Diagram 1: The mTORC1 Signaling Pathway

mTORC1_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis This compound This compound & Alternatives This compound->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Compound Synthesis (this compound, Alterofin, Comparixil) biochem_assay Biochemical Assay: In Vitro Kinase IC50 start->biochem_assay selectivity Selectivity Profiling: Kinase Panel Screen biochem_assay->selectivity cell_based_assay Cell-Based Assay: Cell Viability (GI50) selectivity->cell_based_assay downstream_analysis Mechanism of Action: Western Blot for p-S6K1 cell_based_assay->downstream_analysis data_analysis Data Analysis & Comparison downstream_analysis->data_analysis conclusion Conclusion: Reproducibility Assessment data_analysis->conclusion

Caption: A typical experimental workflow for preclinical kinase inhibitor evaluation.

A Comparative Analysis of Gene Expression Profiles Induced by Dexamethasone, Trichostatin A, and Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles induced by three distinct agents: Dexamethasone, a synthetic glucocorticoid; Trichostatin A (TSA), a histone deacetylase (HDAC) inhibitor; and Lipopolysaccharide (LPS), a potent immune stimulator. By examining their effects on gene expression and signaling pathways, this document serves as a valuable resource for understanding their mechanisms of action and for the identification of potential biomarkers and therapeutic targets.

Introduction to the Agents
  • Dexamethasone: A potent synthetic member of the glucocorticoid class of steroid drugs. It has anti-inflammatory and immunosuppressant effects. Dexamethasone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus and alters the expression of a wide range of genes.

  • Trichostatin A (TSA): An organic compound that serves as an antifungal antibiotic and selectively inhibits class I and II mammalian histone deacetylase (HDAC) families of enzymes.[1] This inhibition leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of numerous genes.[1][2]

  • Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria. LPS is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4) on immune cells such as monocytes and macrophages.[3][4] This interaction triggers signaling cascades that result in the production of pro-inflammatory cytokines and other immune mediators.[4]

Comparative Gene Expression Profiles

The following table summarizes the key differences in the gene expression profiles induced by Dexamethasone, TSA, and LPS. The data presented is a synthesis of typical findings from RNA sequencing (RNA-seq) and microarray experiments.

FeatureDexamethasoneTrichostatin A (TSA)Lipopolysaccharide (LPS)
Primary Mechanism Glucocorticoid Receptor (GR) AgonistHistone Deacetylase (HDAC) InhibitorToll-like Receptor 4 (TLR4) Agonist
Key Upregulated Genes FKBP5, TSC22D3, DDIT4, MT1E, MT2AGenes involved in cell cycle arrest and apoptosisPro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Chemokines (CXCL8, CCL2), Cyclooxygenase-2 (COX2)[3]
Key Downregulated Genes Genes involved in inflammatory responsesGenes involved in cell proliferationGenes involved in various metabolic pathways
Affected Cell Types Broad range, including immune cells, epithelial cells, and fibroblastsBroad range of cell typesPrimarily immune cells (monocytes, macrophages, dendritic cells), endothelial cells
Typical Treatment Duration Hours to days (e.g., 2-4 hours for initial response)Hours to days (e.g., 6-24 hours)[1][5]Minutes to hours (e.g., 30 minutes to 24 hours)[6]
Magnitude of Change Moderate to high, affecting hundreds to thousands of genes[7][8]High, can affect over 9,000 genes in some cell lines[9]Very high, rapid, and robust induction of a specific set of inflammatory genes
Signaling Pathways

The distinct mechanisms of action of these three agents result in the activation of different signaling pathways, which are visually represented below.

Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR GR_DEX GR-Dexamethasone Complex GR->GR_DEX Binding & HSP90 dissociation HSP90 HSP90 GRE Glucocorticoid Response Element (GRE) GR_DEX->GRE Translocation & Dimerization Gene_Expression Altered Gene Expression GRE->Gene_Expression Transcriptional Regulation

Dexamethasone Signaling Pathway

TSA_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus TSA Trichostatin A (TSA) HDAC Histone Deacetylase (HDAC) TSA->HDAC Inhibition Histone Histone Proteins Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Increased Acetylation Chromatin Chromatin Acetylated_Histone->Chromatin Open_Chromatin Open Chromatin Chromatin->Open_Chromatin Remodeling Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Increased Transcription

Trichostatin A (TSA) Mechanism of Action

LPS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway IRF3_Pathway IRF3 Pathway TRIF->IRF3_Pathway Gene_Expression Pro-inflammatory Gene Expression NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression IRF3_Pathway->Gene_Expression

Lipopolysaccharide (LPS) Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to generate gene expression data.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., A549 for Dexamethasone, MCF-7 for TSA[5], THP-1 or primary monocytes for LPS).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the specified concentration of Dexamethasone, TSA, or LPS, or a vehicle control (e.g., DMSO for TSA).[5]

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24 hours).

RNA Isolation and Quantification
  • RNA Extraction: At the end of the treatment period, wash cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., from an RNeasy Kit, Qiagen). Homogenize the lysate and extract total RNA according to the manufacturer's protocol. This typically involves steps of binding RNA to a silica membrane, washing, and eluting.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios. Further assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer).

Gene Expression Analysis: RNA Sequencing (RNA-seq)

RNA-seq has become the standard for comprehensive transcriptome profiling.[10][11]

RNA_Seq_Workflow RNA Total RNA mRNA_Selection mRNA Selection (Poly-A pulldown) RNA->mRNA_Selection Fragmentation RNA Fragmentation mRNA_Selection->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation PCR_Amplification PCR Amplification Adapter_Ligation->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Data_Analysis Bioinformatics Data Analysis Sequencing->Data_Analysis

RNA-Seq Experimental Workflow

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes between treated and control samples using statistical packages like DESeq2 or edgeR.[7]

Validation of Gene Expression: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a targeted approach used to validate the findings from high-throughput methods like RNA-seq.[12][13]

  • cDNA Synthesis: Reverse transcribe an aliquot of the total RNA into cDNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[14]

  • Primer Design: Design and validate primers specific to the genes of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan), cDNA template, and primers.[15]

  • Data Analysis: Run the reaction on a real-time PCR instrument. The cycle threshold (Ct) values are used to determine the relative expression of the target genes, often using the 2-ΔΔCt method for quantification.[1]

Protein Expression Analysis: Western Blotting

To confirm that changes in gene expression translate to changes in protein levels, Western blotting is a commonly used technique.[16][17][18]

  • Protein Extraction: Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[19]

  • Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[19]

  • SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.[17][20]

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[17][18]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[19] The band intensities can be quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).[19]

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Proper Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and efficiency of their laboratory environment. Proper disposal of chemical waste is a critical component of laboratory safety, ensuring the protection of personnel, the environment, and the validity of experimental outcomes. This guide provides essential, step-by-step procedures for the safe handling and disposal of laboratory chemicals, positioning your team at the forefront of laboratory safety and chemical handling best practices.

The Foundational Steps of Chemical Waste Management

Effective chemical waste disposal is a systematic process that begins the moment a chemical is deemed waste.[1][2] Adherence to a structured plan minimizes risks and ensures regulatory compliance.[3] The initial and most crucial steps involve the identification, classification, and segregation of waste.[1]

1. Identification and Classification: The first step is to accurately identify the waste material.[1] This involves determining if it is a solid, liquid, or gas and understanding its chemical properties.[4] A chemical is considered "waste" when it is no longer intended for use.[2] All waste chemicals should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[2][5] Hazardous waste is categorized based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[4]

2. Segregation: Proper segregation of incompatible chemicals is paramount to prevent dangerous reactions such as the generation of toxic fumes or explosions.[5][6] Different classes of chemicals must be stored in separate, designated containers.[1] For instance, acids should be kept separate from bases, and oxidizing agents should not be stored with flammable materials.[7][8]

3. Labeling: Every waste container must be clearly and accurately labeled.[1][6] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate percentage of each component, and the date the waste was first added to the container.[6][9]

4. Storage: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemicals they hold.[6][10] For example, acids and bases should not be stored in metal containers, and hydrofluoric acid should not be kept in glass.[10] Containers should be kept closed except when adding waste and stored in a designated, secure area with secondary containment to prevent spills from reaching drains.[5][6][10] The volume of liquid waste in a container should not exceed 90% of its capacity to allow for expansion.[10][11]

Quantitative Data for Safe Disposal

To facilitate quick reference and comparison, the following tables summarize key quantitative data for chemical waste handling.

Table 1: pH Guidelines for Corrosive Waste

Waste CharacteristicRegulatory pH RangeNeutralization Target pH
Acidic Waste≤ 25.5 - 9.5
Alkaline (Basic) Waste≥ 12.55.5 - 9.5

Source:[4][12]

Table 2: Storage Time Limits for Hazardous Waste

Generator StatusAccumulation Time Limit (Satellite Accumulation Area)Accumulation Time Limit (Central Accumulation Area)Maximum Quantity (Satellite Accumulation Area)
Large Quantity Generator (LQG)Up to 1 year90 days55 gallons
Small Quantity Generator (SQG)Up to 1 year180 days55 gallons
Very Small Quantity Generator (VSQG)No time limitNo time limit55 gallons

Source:[3][4][10]

Experimental Protocols for Chemical Neutralization

Neutralization is a common in-lab treatment for corrosive wastes, rendering them less hazardous for disposal.[12] These procedures should only be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat, within a fume hood.[12][13]

Protocol 1: Neutralization of Acidic Waste

Objective: To safely neutralize small quantities of acidic waste to a pH between 5.5 and 9.5.

Materials:

  • Acidic waste

  • Sodium bicarbonate (baking soda) or another suitable inorganic base[13][14]

  • Large beaker or container

  • Stir rod

  • pH paper or pH meter

  • Ice bath (optional, for concentrated acids)

Procedure:

  • If neutralizing a concentrated acid, first dilute it by slowly adding the acid to a large volume of cold water (a 1:10 dilution is recommended).[12][14] Always add acid to water, never the other way around, to avoid a violent exothermic reaction. [8]

  • Place the container with the diluted acid in an ice bath to manage heat generation, especially for strong acids.[12]

  • Slowly and carefully add the neutralizing agent (e.g., sodium bicarbonate) to the acidic solution while stirring continuously.[13][14]

  • Observe for fizzing or gas evolution, which indicates the neutralization reaction is occurring. Continue adding the base until the fizzing stops.[13]

  • Allow the solution to react for at least 15 minutes to dissipate any heat.[14]

  • Test the pH of the solution using pH paper or a calibrated pH meter.[14]

  • If the pH is not within the target range of 5.5 to 9.5, add more neutralizing agent or a small amount of diluted acid as needed, and re-test.

  • Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be disposed of down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous components like heavy metals.[12][14]

Protocol 2: Neutralization of Alkaline (Basic) Waste

Objective: To safely neutralize small quantities of alkaline waste to a pH between 5.5 and 9.5.

Materials:

  • Alkaline waste

  • Citric acid, acetic acid (vinegar), or another suitable weak acid[13]

  • Large beaker or container

  • Stir rod

  • pH paper or pH meter

  • Ice bath (optional)

Procedure:

  • For concentrated bases, dilute by slowly adding the base to a large volume of water (e.g., a 1:10 dilution).[12]

  • Place the container with the diluted base in an ice bath if necessary to control the temperature.[12]

  • Slowly add the weak acid to the basic solution while stirring gently to avoid excessive heat generation.[13]

  • Continue adding the acid until the reaction ceases.

  • Allow the mixture to cool for at least 15 minutes.[14]

  • Check the pH of the solution.

  • Adjust the pH as necessary by adding more weak acid or a small amount of the diluted base until it falls within the 5.5 to 9.5 range.

  • Dispose of the neutralized solution down the drain with a large volume of water, ensuring no other hazardous materials are present.[12][14]

Visualizing Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate key decision-making processes in chemical waste management.

Chemical_Waste_Disposal_Workflow Start Waste Generation Identify Identify & Classify Waste (Hazardous vs. Non-Hazardous) Start->Identify Segregate Segregate by Hazard Class (e.g., Flammable, Corrosive, Reactive) Identify->Segregate Container Select Compatible Container Segregate->Container Label Label Container Correctly Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Request Waste Pickup Store->Pickup End Proper Disposal by Authorized Personnel Pickup->End

Caption: A high-level workflow for the proper disposal of chemical waste.

Waste_Segregation_Decision_Tree Waste Generated Chemical Waste Is_Acid Is it an Acid (pH <= 2)? Waste->Is_Acid Is_Base Is it a Base (pH >= 12.5)? Is_Acid->Is_Base No Acid_Container Acid Waste Container Is_Acid->Acid_Container Yes Is_Flammable Is it Flammable? Is_Base->Is_Flammable No Base_Container Base Waste Container Is_Base->Base_Container Yes Is_Oxidizer Is it an Oxidizer? Is_Flammable->Is_Oxidizer No Flammable_Container Flammable Waste Container Is_Flammable->Flammable_Container Yes Oxidizer_Container Oxidizer Waste Container Is_Oxidizer->Oxidizer_Container Yes Other_Container Other Hazardous Waste Container Is_Oxidizer->Other_Container No

Caption: A decision tree for segregating common types of hazardous waste.

Chemical_Spill_Response_Process Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area (if necessary) Spill->Alert Assess Assess the Spill (Identify chemical, quantity, hazards) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent materials) PPE->Contain Neutralize Neutralize Spill (if applicable and safe to do so) Contain->Neutralize Cleanup Clean Up Residue Neutralize->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: A step-by-step process for responding to a chemical spill.

References

Personal protective equipment for handling Promolate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for handling Promolate, a potent cytotoxic compound. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

This compound is a highly potent, crystalline solid. It is classified as a cytotoxic agent and a severe irritant. The primary routes of exposure are inhalation of airborne powder and dermal contact. All personnel must be trained on the specific hazards of this compound before handling.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary defense against exposure.[1][2] All PPE should be considered contaminated after use and disposed of as cytotoxic waste.[1] Double gloving is mandatory for all handling activities.[3]

Required PPE for Handling this compound Powder (e.g., Weighing, Aliquoting):
  • Primary Engineering Control: All handling of this compound powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[4][5]

  • Respiratory Protection: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.

  • Eye Protection: Chemical splash goggles.[6][7]

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed every 30 minutes or immediately upon suspected contamination.[3]

  • Body Protection: A disposable, solid-front, back-closure chemotherapy gown with elastic cuffs.[4]

  • Shoe Covers: Two pairs of disposable, non-slip shoe covers.

Required PPE for Handling Solubilized this compound:
  • Primary Engineering Control: Work should be conducted in a BSC or chemical fume hood.[5]

  • Respiratory Protection: Not required if handled exclusively within a certified engineering control.

  • Eye Protection: Safety glasses with side shields.[6]

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Body Protection: A disposable chemotherapy gown.

Operational and Disposal Plans

A designated area for handling hazardous powders should be established and clearly labeled.[5]

Step-by-Step Weighing Procedure
  • Preparation: Don all required PPE for handling powder. Prepare the BSC or containment hood by covering the work surface with a disposable, absorbent pad.[5]

  • Weighing: Use an enclosed balance or place the analytical balance inside the containment unit.[5] Use rigid weigh boats to minimize spills.[8]

  • Taring: Place a pre-labeled, sealable container on the balance and tare.

  • Transfer: Carefully transfer the desired amount of this compound powder to the container using a dedicated, clean scoopula. Do not "double dip" utensils.[8]

  • Sealing: Securely seal the container before removing it from the balance.

  • Cleanup: Decontaminate the scoopula and weigh boat before removing from the hood for disposal. Wipe down the balance and surrounding surfaces with the appropriate decontamination solution.

Disposal of this compound Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[9][10] This includes PPE, disposable labware, cleaning materials, and unused this compound.

  • Segregation: Do not mix this compound waste with general or other chemical waste streams.[10][11]

  • Containment:

    • Sharps: Needles and syringes must be placed in a puncture-proof, red or purple sharps container labeled "Cytotoxic Waste".[9][12]

    • Solid Waste: Contaminated PPE, gowns, and labware should be placed in a designated, leak-proof, purple cytotoxic waste bag inside a labeled container.[10][12]

  • Final Disposal: Sealed cytotoxic waste containers must be incinerated by a certified hazardous waste disposal service.[11][13]

Quantitative Safety Data

The following table summarizes essential safety parameters for this compound. These are based on internal toxicological assessments and material compatibility studies.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Requires use of containment systems like BSCs or isolators.[14]
Glove Type Chemotherapy-rated NitrileDouble-gloving is mandatory for all handling procedures.[3]
Glove Breakthrough Time (Outer) > 480 minutesFor this compound reconstituted in 100% DMSO.
Decontamination Solution 2% Sodium HypochloriteFollowed by 70% Isopropyl Alcohol to rinse.
Emergency Eye Wash Flow Rate > 1.5 Liters/minuteMinimum 15-minute flush required upon eye contact.

Visual Workflow and Process Diagrams

Standard Handling Workflow for this compound Powder

G cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Cleanup & Doffing prep_area Prepare Designated Area don_ppe Don Full PPE (PAPR, Gown, Double Gloves) prep_area->don_ppe prep_bsc Prepare BSC Work Surface don_ppe->prep_bsc weigh Weigh this compound Powder prep_bsc->weigh Begin Work reconstitute Reconstitute in Solvent weigh->reconstitute aliquot Aliquot Solution reconstitute->aliquot decon Decontaminate Surfaces & Equipment aliquot->decon Work Complete dispose Dispose of Waste in Cytotoxic Bins decon->dispose doff_ppe Doff PPE in Designated Area dispose->doff_ppe

Caption: Workflow for weighing and reconstituting this compound powder.

This compound Spill Response Plan

G start Spill Occurs is_powder Is the spill a powder? start->is_powder powder_no Evacuate Area Notify EHS start->powder_no Large Powder Spill Outside Containment is_contained Is spill contained in BSC? is_powder->is_contained No (Liquid) powder_yes Cover with damp absorbent pads is_powder->powder_yes Yes liquid_contained Wipe with absorbent pads is_contained->liquid_contained Yes liquid_uncontained Use Spill Kit to contain Wipe with absorbent pads is_contained->liquid_uncontained No decon Decontaminate area with 2% Sodium Hypochlorite powder_yes->decon liquid_contained->decon liquid_uncontained->decon dispose Place all materials in cytotoxic waste bag decon->dispose report Report Incident dispose->report G cluster_generation Waste Generation (at point of use) cluster_segregation Segregation & Collection cluster_disposal Final Disposal sharps Contaminated Sharps (Needles, Glassware) sharps_bin Labeled Cytotoxic Sharps Container sharps->sharps_bin ppe Contaminated PPE (Gloves, Gown, etc.) waste_bag Purple Cytotoxic Waste Bag/Bin ppe->waste_bag liquid Liquid Waste (Unused Solutions) liquid->waste_bag storage Secure Hazardous Waste Storage Area sharps_bin->storage waste_bag->storage incineration High-Temperature Incineration storage->incineration via Certified Vendor

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.